molecular formula C9H13NO2S B13644453 Benzeneethanesulfonamide, N-methyl- CAS No. 95339-74-5

Benzeneethanesulfonamide, N-methyl-

Cat. No.: B13644453
CAS No.: 95339-74-5
M. Wt: 199.27 g/mol
InChI Key: SRESMQYZCCSHOY-UHFFFAOYSA-N
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Description

Benzeneethanesulfonamide, N-methyl- is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneethanesulfonamide, N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanesulfonamide, N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95339-74-5

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-methyl-2-phenylethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

SRESMQYZCCSHOY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC=CC=C1

Origin of Product

United States
Foundational & Exploratory

Pharmacokinetic Profiling of Benzeneethanesulfonamide, N-methyl- in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzeneethanesulfonamide, N-methyl- (CAS 95339-74-5) is a versatile, low-molecular-weight scaffold frequently utilized in the synthesis of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and targeted protease inhibitors[1]. In early drug discovery, evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of such building blocks is critical to mitigating late-stage clinical attrition[2].

As a Senior Application Scientist, the goal is not merely to generate data, but to build a robust, self-validating analytical engine. This technical guide outlines a rigorous methodological framework for the pharmacokinetic (PK) profiling of this compound, bridging in silico physicochemical predictions with in vitro and in vivo empirical data.

Physicochemical Grounding & Strategic Rationale

Before initiating wet-lab experiments, the physicochemical properties of the scaffold must dictate the biological strategy.

  • Molecular Weight: 199.27 g/mol

  • LogP (predicted): ~1.5 - 2.0

  • Hydrogen Bond Donors/Acceptors: 1 / 2

The Causality of the Approach: The low molecular weight and moderate lipophilicity suggest excellent passive membrane permeability[3]. However, the secondary sulfonamide (N-methyl) presents a specific metabolic liability. It is highly susceptible to Phase I hepatic metabolism (specifically N-demethylation via Cytochrome P450 enzymes) and potential recognition by intestinal efflux transporters like P-glycoprotein (P-gp)[4]. Therefore, our profiling cascade is heavily weighted toward assessing microsomal stability and bidirectional intestinal flux.

PK_Workflow A Benzeneethanesulfonamide, N-methyl- (Lead Scaffold) B In Vitro ADME Profiling (Microsomes & Caco-2) A->B C Bioanalytical Validation (ICH M10 Guidelines) B->C D In Vivo PK (Rodent) (IV / PO Dosing) C->D E PK Parameterization (CL, Vd, F%, t1/2) D->E

Fig 1. Sequential pharmacokinetic profiling workflow for early drug discovery.

In Vitro ADME Profiling: Self-Validating Protocols

Metabolic Stability (Liver Microsomes)

Causality: Human and rat liver microsomes (HLM/RLM) are selected over primary hepatocytes for the initial screen. Microsomes isolate cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzymes, providing a high-throughput assessment of Phase I clearance without the confounding variables of Phase II conjugation or cellular uptake[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Benzeneethanesulfonamide, N-methyl- in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with HLM or RLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS[6].

The Self-Validating System:

  • Negative Control (Minus-NADPH): Incubations lacking NADPH are run in parallel. If compound depletion occurs here, it proves chemical instability in the buffer rather than enzymatic metabolism.

  • Positive Control: Verapamil or Testosterone is run concurrently to verify the metabolic viability of the microsomal batch.

Intestinal Permeability (Bidirectional Caco-2 Assay)

Causality: The Caco-2 cell line differentiates to form a polarized monolayer expressing tight junctions and key efflux transporters (P-gp, BCRP). A bidirectional assay (Apical to Basolateral [A->B] and Basolateral to Apical[B->A]) is mandatory to calculate the Efflux Ratio (ER). An ER > 2.0 indicates active efflux, which can severely limit oral bioavailability[7].

Caco2_Assay Apical Apical Compartment (pH 6.5) Monolayer Caco-2 Monolayer (Tight Junctions) Apical->Monolayer Passive Diffusion (Papp A->B) Basolateral Basolateral Compartment (pH 7.4) Basolateral->Monolayer Passive Diffusion (Papp B->A) Monolayer->Basolateral Pgp Efflux Transporters (P-gp / BCRP) Monolayer->Pgp Pgp->Apical Active Efflux

Fig 2. Bidirectional Caco-2 permeability assay mechanism assessing active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure full differentiation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized.

  • Dosing: Add 10 µM of the compound to the Apical chamber (for A->B) or the Basolateral chamber (for B->A). Use HBSS buffer at pH 7.4 for both chambers (or pH 6.5 Apical to mimic the gastrointestinal gradient).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 60 and 120 minutes.

  • Quantification: Determine the apparent permeability (Papp) via LC-MS/MS.

The Self-Validating System:

  • Integrity Marker: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay fluorescence > 1% indicates monolayer rupture, invalidating the well.

  • Reference Standards: Propranolol (high permeability) and Atenolol (low permeability) validate the passive diffusion dynamic.

Bioanalytical Method Validation (LC-MS/MS)

Causality: Robust PK data relies entirely on the precision of the bioanalytical method. Following the FDA and ICH M10 guidelines ensures the data is regulatory-compliant, reproducible, and scientifically defensible[8].

Validation Protocol Highlights:

  • Matrix Effects: Evaluated by post-column infusion of the analyte while injecting blank extracted plasma. Ion suppression/enhancement must be within ±15%.

  • Calibration Curve: Ranging from 1 to 1000 ng/mL in blank rat plasma, utilizing a weighted (1/x²) linear regression.

  • Quality Control (QC): Low, Mid, and High QCs must demonstrate precision (CV%) and accuracy within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).

In Vivo Pharmacokinetics (Rodent Model)

Causality: While in vitro data predicts clearance and absorption, in vivo studies integrate physiological complexities (blood flow, plasma protein binding, tissue partitioning). Intravenous (IV) dosing establishes absolute systemic clearance (CL) and volume of distribution (Vss). Oral (PO) dosing, when compared to IV, yields the absolute oral bioavailability (F%).

Step-by-Step Methodology:

  • Formulation:

    • IV: 1 mg/kg in 5% DMSO / 95% Saline (ensures complete dissolution and prevents precipitation in the bloodstream).

    • PO: 10 mg/kg in 0.5% Methylcellulose (a standard suspension mimicking solid oral dosage forms).

  • Dosing & Sampling: Administer to jugular vein-cannulated male Sprague-Dawley rats (n=3 per route). Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge blood at 4°C to extract plasma. Store at -80°C until LC-MS/MS analysis.

Data Synthesis & PK Parameterization

The following table synthesizes representative profiling data for the Benzeneethanesulfonamide, N-methyl- scaffold, demonstrating how in vitro metrics translate to in vivo parameters.

Assay / ParameterMetricRepresentative ValueInterpretation
Microsomal Stability CL_int (µL/min/mg)45.2Moderate Phase I hepatic clearance (likely N-demethylation).
Microsomal Stability t½ (min)30.5Suggests a moderate in vivo half-life.
Caco-2 Permeability Papp A->B (10⁻⁶ cm/s)18.4High passive intestinal permeability.
Caco-2 Permeability Efflux Ratio (B->A / A->B)1.2ER < 2; Not a significant P-gp/BCRP efflux substrate.
Rat PK (IV - 1 mg/kg) Clearance (mL/min/kg)28.5Moderate systemic clearance (~50% of rat hepatic blood flow).
Rat PK (IV - 1 mg/kg) Vss (L/kg)1.8Good tissue distribution, exceeding total body water.
Rat PK (PO - 10 mg/kg) Cmax (ng/mL)1450Rapid absorption, peak concentration achieved quickly.
Rat PK (PO - 10 mg/kg) Bioavailability (F%)68%Excellent oral bioavailability, highly suitable for PO drug development.

Table 1: Representative Pharmacokinetic and ADME profile for the Benzeneethanesulfonamide, N-methyl- scaffold.

References

  • BenchChem - Benzeneethanesulfonamide, N-methyl- Product Specifications. 1

  • PubChem (NIH) - 4-Amino-N-methylbenzeneethanesulfonamide Compound Summary. 3

  • NCBI Assay Guidance Manual - In Vitro and In Vivo Assessment of ADME and PK Properties. 6

  • Enamine - Caco-2 Permeability Assay Protocols and Principles. 7

  • KCAS Bio - The ICH M10 Guideline as the Gold Standard for Bioanalytical Method Validation. 8

  • CrownBio - How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. 2

  • WuXi AppTec - Metabolic Stability in Drug Development: 5 Assays.5

Sources

Methodological & Application

Step-by-step laboratory synthesis protocol for Benzeneethanesulfonamide, N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization and Synthesis Protocol for Benzeneethanesulfonamide, N-methyl-

Document ID: AN-2026-04-03 Target Compound: N-Methyl-2-phenylethanesulfonamide (CAS: 95339-74-5) Intended Audience: Medicinal Chemists, Process R&D Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Sulfonamides are highly versatile pharmacophores in drug discovery, frequently utilized as stable bioisosteres for amides and carboxylic acids due to their distinct hydrogen-bonding capabilities and metabolic stability. The synthesis of Benzeneethanesulfonamide, N-methyl- (also known as N-methyl-2-phenylethanesulfonamide) relies on the nucleophilic acyl substitution of 2-phenylethanesulfonyl chloride with methylamine[1].

As a Senior Application Scientist, I emphasize that the critical success factor in this synthesis is the management of the highly exothermic nucleophilic attack at the electrophilic sulfur center. If temperature is not strictly controlled (maintained at 0–5 °C during addition), the sulfonyl chloride is susceptible to rapid hydrolysis by ambient moisture or trace water in the solvent system, leading to the formation of the unreactive sulfonic acid byproduct[1]. Furthermore, utilizing the amine as both the nucleophile and the acid scavenger (using ≥2.5 equivalents) streamlines the reaction and avoids the need for auxiliary bases like triethylamine, which can complicate downstream purification.

Reaction Workflow & Pathway Dynamics

The following diagram illustrates the mechanistic pathway and phase transitions during the synthesis.

G A 2-Phenylethanesulfonyl Chloride (Electrophile) C Nucleophilic Attack at S(VI) (T = 0-5 °C) A->C B Methylamine (2.0 M in THF) (Nucleophile & Base) B->C D Pentacoordinate Transition State C->D Exothermic Addition E Chloride Expulsion & Deprotonation D->E Rapid Collapse F N-Methyl-2-phenylethanesulfonamide (Target Product) E->F Organic Phase G Methylammonium Chloride (Insoluble Salt Byproduct) E->G Precipitates in THF

Mechanistic workflow for the synthesis of N-Methyl-2-phenylethanesulfonamide.

Materials and Stoichiometry

A self-validating protocol requires precise stoichiometric control. Tetrahydrofuran (THF) is selected as the optimal solvent system because it effectively solubilizes the starting materials while promoting the precipitation of the methylammonium chloride byproduct, driving the reaction forward via Le Chatelier's principle[1].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role / Rationale
2-Phenylethanesulfonyl chloride 204.671.0 eq2.05 gPrimary electrophile. Must be stored under inert atmosphere.
Methylamine (2.0 M in THF) 31.062.5 eq12.5 mLNucleophile and HCl scavenger. Excess ensures complete conversion.
Anhydrous Tetrahydrofuran (THF) 72.11-20.0 mLReaction solvent. Ensures optimal thermal mass and solubility.
1M Hydrochloric Acid (HCl) 36.46-15.0 mLWorkup reagent. Quenches unreacted methylamine into aqueous phase.
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction solvent. High partition coefficient for sulfonamides.

Step-by-Step Experimental Protocol

This methodology is designed to be a self-validating system; visual cues (precipitation) and analytical checkpoints are embedded within the steps to ensure continuous quality control.

Phase 1: Reaction Assembly and Exotherm Control
  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen ( N2​ ) or Argon for 5 minutes. Causality: Sulfonyl chlorides are highly moisture-sensitive; ambient humidity will cause hydrolysis to 2-phenylethanesulfonic acid, drastically reducing yield.

  • Electrophile Solvation: Dissolve 2-phenylethanesulfonyl chloride (2.05 g, 10.0 mmol) in 20.0 mL of anhydrous THF under inert atmosphere.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to an internal temperature of 0–5 °C for 10 minutes.

Phase 2: Nucleophilic Addition
  • Controlled Amination: Using a pressure-equalizing dropping funnel or a syringe pump, add the Methylamine solution (12.5 mL of 2.0 M in THF, 25.0 mmol) dropwise over 15–20 minutes[1].

    • Self-Validation Checkpoint: You will immediately observe the formation of a dense white precipitate (methylammonium chloride). This visual cue confirms the nucleophilic displacement of the chloride ion is occurring.

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to ambient room temperature (20–25 °C). Stir vigorously for 2 hours.

Phase 3: In-Process Quality Control (IPQC)
  • Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3).

    • Causality: Do not proceed to workup until the starting material peak (UV 254 nm) is completely consumed. The sulfonamide product will elute as a more polar spot/peak compared to the starting sulfonyl chloride.

Phase 4: Quench and Biphasic Extraction
  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding 10 mL of deionized water to dissolve the precipitated salts.

  • Volatile Removal: Concentrate the mixture under reduced pressure (rotary evaporator at 30 °C) to remove the bulk of the THF. Causality: Removing THF prevents it from acting as a co-solvent during extraction, which would pull the product into the aqueous layer.

  • Extraction: Transfer the aqueous residue to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove residual methylamine, followed by saturated aqueous NaHCO3​ (15 mL), and finally brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the crude product as an off-white solid or viscous oil.

Phase 5: Purification and Analytical Validation
  • Purification: If the crude purity (by LC-MS) is <95%, purify via flash column chromatography on silica gel using a gradient of 10% to 40% EtOAc in Hexanes.

  • Expected Characterization ( 1 H NMR, 400 MHz, CDCl3​ ):

    • δ 7.35 - 7.20 (m, 5H, Aromatic protons)

    • δ 4.25 (br s, 1H, N-H, exchanges with D2​O )

    • δ 3.30 (m, 2H, −CH2​−SO2​− )

    • δ 3.10 (m, 2H, Ph−CH2​− )

    • δ 2.75 (d, J = 5.5 Hz, 3H, −NH−CH3​ )

References

  • Title: Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts (US7842834B2)

Sources

Application Notes and Protocols: The Strategic Use of N-Methylated Benzenesulfonamides in Small Molecule Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of the benzenesulfonamide scaffold and the strategic application of N-methylation in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical moiety for the design of novel therapeutics. We will dissect the rationale behind its use, from fundamental physicochemical modifications to advanced applications in targeted therapies, and provide detailed, field-proven protocols for synthesis and derivatization.

PART I: Application Notes - The N-Methyl Benzenesulfonamide Moiety in Drug Design

The benzenesulfonamide functional group is a cornerstone of medicinal chemistry. Initially recognized for its antibacterial properties in the groundbreaking sulfa drugs, it has since evolved into a privileged scaffold found in a diverse array of approved therapeutics targeting different disease areas.[1] Its utility stems from its unique combination of stability, synthetic accessibility, and its capacity to engage in critical molecular interactions with biological targets.

The strategic N-methylation of the sulfonamide nitrogen is a powerful, yet nuanced, tactic employed by medicinal chemists to fine-tune the properties of a drug candidate. This seemingly simple modification can profoundly impact a molecule's pharmacokinetic profile and target engagement.[2][3]

The Benzenesulfonamide as a Versatile Core Scaffold

The benzenesulfonamide moiety is valued for several key attributes:

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O oxygens), enabling it to form strong, directional interactions within protein binding sites.[4]

  • Metalloenzyme Inhibition: The sulfonamide is a classic zinc-binding group, making it a premier scaffold for inhibiting metalloenzymes like carbonic anhydrases (CAs), which are targets for diuretics, anti-glaucoma agents, and more recently, anti-cancer therapies.[5]

  • Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, such as carboxylic acids or phenols. This substitution can maintain or enhance biological activity while improving critical drug-like properties, including metabolic stability and cell permeability.[4]

  • Structural Rigidity and Vectorial Projection: The tetrahedral geometry of the sulfur atom and the planar phenyl ring provide a rigid anchor from which to project other functional groups into specific regions of a binding pocket, facilitating structure-activity relationship (SAR) studies.

The Strategic Impact of N-Methylation

N-methylation transforms the secondary sulfonamide (R-SO₂NH-R') into a tertiary sulfonamide (R-SO₂N(CH₃)-R'), a modification that has several critical consequences for a drug candidate.

  • Modulation of Physicochemical Properties:

    • Elimination of Hydrogen Bond Donation: The most significant change is the removal of the acidic N-H proton. This eliminates a hydrogen bond donor site, which can be advantageous for several reasons:

      • Improved Permeability: Reducing the hydrogen bonding capacity lowers the desolvation penalty required for a molecule to cross lipid membranes, often leading to improved cell permeability and oral bioavailability.[3]

      • Enhanced Target Selectivity: If an off-target protein relies on a hydrogen bond with the N-H group for binding, N-methylation can abolish this unwanted interaction, thereby increasing the selectivity of the drug candidate.

    • Increased Lipophilicity: The addition of a methyl group typically increases the molecule's lipophilicity (LogP). This can enhance membrane traversal and binding to hydrophobic pockets but must be carefully balanced to avoid issues with aqueous solubility.[2]

  • Improvement of Pharmacokinetic (ADME) Profiles:

    • Blocking Metabolic Attack: The sulfonamide N-H is a potential site for Phase II metabolism, specifically glucuronidation. N-methylation caps this position, blocking this metabolic pathway and potentially increasing the drug's half-life and in-vivo exposure.

    • Altered Acidity (pKa): Secondary sulfonamides are weakly acidic. N-methylation removes this acidic proton, which can alter the compound's overall ionization state at physiological pH, affecting its solubility, distribution, and off-target profiles (e.g., hERG channel binding).

The decision to implement N-methylation is therefore a data-driven choice based on the specific challenges encountered during lead optimization, such as poor permeability, rapid metabolism, or off-target activity.

Fig 1. Key property shifts resulting from N-methylation.

PART II: Case Studies in Drug Discovery

The benzenesulfonamide scaffold is prevalent across numerous therapeutic areas. Below are selected examples where its derivatives have shown significant promise.

Case Study 1: Anticancer Agents - Tubulin and STAT3 Inhibition

Benzenesulfonamide derivatives have been successfully developed as potent anticancer agents.

  • Tubulin Polymerization Inhibitors: Certain benzenesulfonamides act as potent inhibitors of tubulin polymerization, a validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells. In one study, compound BA-3b emerged as a highly potent agent with IC₅₀ values in the nanomolar range (0.007 to 0.036 µM) across a panel of cancer cell lines, including drug-resistant variants.[6]

  • STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic signaling pathway. Benzenesulfonamide-based small molecules have been designed to selectively inhibit STAT3 phosphorylation. Compound 11 from a published series was shown to be a selective STAT3 inhibitor that induced apoptosis in cancer cells and suppressed tumor growth in a mouse xenograft model.[7]

Case Study 2: Antiviral Therapy - Influenza Hemagglutinin (HA) Inhibitors

In the search for new anti-influenza drugs, researchers have targeted the highly conserved stalk region of the hemagglutinin (HA) protein. Structure-activity relationship studies on a series of inhibitors revealed that replacing a metabolically liable salicylamide group with a benzenesulfonamide moiety could significantly improve the drug's pharmacokinetic profile.[8] This led to the discovery of compound 28 , a disubstituted benzenesulfonamide analog with submicromolar antiviral activity, good water solubility, and markedly improved metabolic stability in human and mouse liver microsomes.[8]

Case Study 3: Anticonvulsant Agents

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their potential as antiepileptic drugs (AEDs). By combining the 4-aminobenzenesulfonamide core with moieties from established AEDs like valproic acid, researchers developed new chemical entities with potent activity in standard preclinical models.[9] Compound 18b showed a median effective dose (ED₅₀) of 16.36 mg/kg in the maximal electroshock seizure (MES) test, while compound 12c had an ED₅₀ of 22.50 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test, indicating a promising profile for treating epilepsy with a potentially wider safety margin than existing drugs.[9]

Compound Class Target/Assay Key Compound(s) Reported Potency (IC₅₀/ED₅₀) Reference
AnticancerTubulin PolymerizationBA-3b0.007 - 0.036 µM[6]
AnticancerSTAT3 Phosphorylation11Potent in vitro & in vivo[7]
Anti-InfluenzaHA Inhibition28Submicromolar[8]
AnticonvulsantMES Test18b16.36 mg/kg[9]
AnticonvulsantscPTZ Test12c22.50 mg/kg[9]

PART III: Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the synthesis and N-methylation of benzenesulfonamide derivatives. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: General Synthesis of a Secondary Benzenesulfonamide

This protocol describes the standard reaction between a primary amine and a benzenesulfonyl chloride to form a secondary sulfonamide.

Causality: The reaction is a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base like pyridine or triethylamine is used to quench the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Dichloromethane (DCM) is a common inert solvent for this reaction.

Fig 2. General workflow for secondary sulfonamide synthesis.

Materials:

  • Primary amine (e.g., Aniline derivative)

  • Benzenesulfonyl chloride derivative (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the primary amine (1.0 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure secondary sulfonamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: N-Methylation of a Secondary Benzenesulfonamide

This protocol details the methylation of the sulfonamide nitrogen using dimethyl sulfate.

Causality: A strong base is required to deprotonate the weakly acidic sulfonamide N-H, generating a nucleophilic sulfonamidate anion. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Dimethylformamide (DMF) is an appropriate polar aprotic solvent. Dimethyl sulfate is a potent electrophile (methyl source). The reaction is run at 0°C initially to control the exothermic deprotonation step.

Safety Note: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves.

Materials:

  • Secondary benzenesulfonamide (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Dimethyl sulfate (DMS) (1.2 eq)[10][11]

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Water, Brine

Procedure:

  • Reaction Setup: To a solution of the secondary benzenesulfonamide (1.0 eq) in anhydrous DMF in a flame-dried flask under nitrogen, add NaH (1.2 eq) portion-wise at 0°C.

  • Deprotonation: Stir the suspension at 0°C for 30 minutes. Hydrogen gas evolution should be observed. Allow the mixture to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Methylation: Cool the mixture back to 0°C and add dimethyl sulfate (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to destroy any excess NaH.

  • Extraction: Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash three times with water (to remove DMF) and once with brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel column chromatography to yield the N-methylated product.

  • Characterization: Confirm the successful methylation and purity via ¹H NMR (disappearance of the N-H proton, appearance of a new N-CH₃ singlet typically around 2.8-3.4 ppm) and mass spectrometry (mass increase of 14 Da).

References

  • Vree, T.E., Hekster, Y.A., & Termond, E.F.s. (n.d.). Pharmacokinetics of Sulfonamides in Man.
  • (n.d.). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept] - PubMed. PubMed.
  • (n.d.). Sulfonamides - Infectious Disease - MSD Manual Professional Edition. MSD Manuals.
  • (n.d.). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf in - AVMA Journals. American Veterinary Medical Association.
  • Mercer, M.A. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Merck Veterinary Manual.
  • Wang, L., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry.
  • Zhang, X., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry.
  • (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni - Semantic Scholar. Semantic Scholar.
  • Li, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, H.Y., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules.
  • (n.d.). An In-Depth Technical Guide to the Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3- (trifluoromethyl)phenyl]methyl}thiophene-2 - Benchchem. BenchChem.
  • (n.d.). N-Methyl methanesulfonamide synthesis - ChemicalBook. ChemicalBook.
  • (n.d.). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry - Benchchem. BenchChem.
  • Wang, G.Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters.
  • Lee, C.Y., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry.
  • Janesko, B.G. (2026). Applications in drug design. ResearchGate.
  • Lättig, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols.
  • (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-N-phenylnaphthalen-2-amine - Benchchem. BenchChem.

Sources

Application Note: Benzeneethanesulfonamide, N-methyl- as a Strategic Precursor in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzeneethanesulfonamide, N-methyl- (CAS: 95339-74-5), also known as N-methyl-2-phenylethanesulfonamide, is a highly versatile synthetic intermediate. Its unique structural motif—comprising a flexible ethyl linker, a robust sulfonamide group, and an unsubstituted aromatic ring—makes it a privileged scaffold in two distinct domains: the development of novel C-N bond formation methodologies (such as hypervalent iodine-mediated C-H amination) and the multi-step synthesis of active pharmaceutical ingredients (APIs), particularly the triptan class of anti-migraine therapeutics .

This guide provides an in-depth, self-validating technical roadmap for utilizing this precursor, emphasizing the mechanistic causality behind experimental conditions to ensure reproducible, high-yield outcomes.

Physicochemical Profiling

Understanding the baseline properties of Benzeneethanesulfonamide, N-methyl- is critical for solvent selection, reaction temperature control, and downstream purification strategies.

PropertyValue
Chemical Name Benzeneethanesulfonamide, N-methyl-
Synonyms N-methyl-2-phenylethanesulfonamide
CAS Number 95339-74-5
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Appearance White to off-white solid
Solubility Profile Soluble in 1,2-dichloroethane, THF, Acetonitrile; Insoluble in Water

Application I: Hypervalent Iodine-Mediated C-H Amination (Sultam Synthesis)

Mechanistic Insight

The synthesis of 3,4-dihydro-2,1-benzothiazine 2,2-dioxides (sultams) from Benzeneethanesulfonamide, N-methyl- represents a breakthrough in intramolecular C-H amination . Traditional amination requires pre-functionalized arenes. However, utilizing polymer-supported hypervalent iodine reagents (e.g., PSDIB) in conjunction with molecular iodine (I₂) allows for direct, radical-mediated cyclization .

Causality of Reagents: The addition of I₂ is not merely catalytic; it reacts with the hypervalent iodine species to form a highly polarized N-I bond on the sulfonamide nitrogen. Subsequent irradiation with a tungsten lamp provides the precise photonic energy required to homolytically cleave this N-I bond. This generates a highly reactive, electrophilic nitrogen-centered radical that attacks the adjacent aromatic ring, forming the cyclic sultam without degrading the sensitive sulfonamide backbone.

Experimental Protocol: Radical Cyclization to Sultam

Note: This protocol is a self-validating system. The disappearance of the characteristic N-H stretch in FTIR (~3300 cm⁻¹) and the shift of the N-methyl proton signal in ¹H NMR confirm successful cyclization.

  • Reaction Setup: In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzeneethanesulfonamide, N-methyl- (0.5 mmol, ~100 mg) in anhydrous 1,2-dichloroethane (5.0 mL).

    • Why 1,2-dichloroethane? It is highly resistant to radical abstraction, ensuring the nitrogen radical reacts intramolecularly rather than abstracting a hydrogen atom from the solvent.

  • Reagent Addition: Add Polymer-Supported (Diacetoxyiodo)benzene (PSDIB) (1.5 mmol) to the solution, followed immediately by elemental iodine (I₂) (0.5 mmol). Purge the flask with Argon for 5 minutes to remove atmospheric oxygen, which acts as a radical scavenger.

  • Photochemical Activation: Position a 500 W tungsten lamp approximately 10 cm from the reaction flask. Irradiate the vigorously stirring mixture at 20–30 °C for 4 to 6 hours.

  • Workup & Isolation: Filter the reaction mixture through a short pad of Celite to remove the polymer-supported byproducts. Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted I₂.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure sultam.

Visualization: C-H Amination Pathway

G A N-methyl-2-phenylethane sulfonamide B N-I Bond Formation (PSDIB + I2) A->B 1,2-DCE, RT C Nitrogen-Centered Radical (Homolytic Cleavage) B->C hν (500W lamp) D Intramolecular C-H Amination C->D Radical Attack E 3,4-dihydro-2,1-benzothiazine 2,2-dioxide (Sultam) D->E Oxidation & Deprotonation

Caption: Reaction pathway for the radical cyclization of N-methyl-2-phenylethanesulfonamide to a sultam.

Application II: Precursor for Triptan API Scaffolds

Mechanistic Insight

Benzeneethanesulfonamide, N-methyl- is the foundational building block for synthesizing 4-Amino-N-methylbenzeneethanesulfonamide, a critical intermediate in the production of selective serotonin receptor agonists like Naratriptan and Sumatriptan .

The transformation requires a highly controlled nitration followed by a selective reduction. Causality of Choices: Hydrazine hydrate (with a base) is selected for the nitro reduction step instead of standard palladium-catalyzed hydrogenation. The sulfur atom in the sulfonamide moiety acts as a potent catalyst poison for transition metals. Hydrazine bypasses this issue, providing a clean reduction to the primary amine, which is strictly required for the subsequent diazotization and Fischer Indole Synthesis .

Experimental Protocol: Synthesis of the 4-Amino Intermediate
  • Nitration (Pre-step): Benzeneethanesulfonamide, N-methyl- is treated with a standard nitrating mixture (HNO₃/H₂SO₄) at 0 °C to yield 4-nitro-N-methylbenzeneethanesulfonamide. Regioselectivity is driven by the directing effects of the alkyl chain.

  • Reduction Setup: In a 100 mL reaction vessel, suspend the 4-nitro intermediate (10.0 g) in distilled water (50 mL). Add sodium hydroxide (3.5 g).

    • Why NaOH? The base deprotonates the sulfonamide nitrogen, drastically increasing the aqueous solubility of the precursor and preventing unwanted side reactions during reduction.

  • Hydrazine Addition: Heat the mixture to 60 °C. Slowly add Hydrazine hydrate (80% aqueous solution, 3.0 mL) dropwise over 30 minutes to control the exothermic evolution of nitrogen gas.

  • Reaction Completion: Stir the mixture at 80 °C for 2 hours. The reaction is self-validating when the deep yellow color of the nitro compound transitions to a pale, off-white solution.

  • Isolation: Cool the mixture slowly to 5 °C using an ice bath. The 4-amino-N-methylbenzeneethanesulfonamide will precipitate as a crystalline solid. Isolate via vacuum filtration and wash with cold water.

Visualization: Triptan Synthesis Workflow

Workflow Step1 Benzeneethanesulfonamide, N-methyl- Step2 Nitration (HNO3 / H2SO4) Step1->Step2 Step3 4-Nitro-N-methylbenzene ethanesulfonamide Step2->Step3 Step4 Selective Reduction (Hydrazine / NaOH / 80°C) Step3->Step4 Step5 4-Amino-N-methylbenzene ethanesulfonamide Step4->Step5 Step6 Diazotization (NaNO2 / HCl / <0°C) Step5->Step6 Step7 Hydrazine Intermediate Step6->Step7 Step8 Fischer Indole Synthesis (+ Aldehyde Equivalent) Step7->Step8 Step9 Triptan Scaffold (e.g., Naratriptan) Step8->Step9

Caption: Synthetic workflow utilizing the precursor for the manufacturing of Triptan-class APIs.

Concluding Remarks on Scalability and Safety

When scaling these protocols, thermal hazard management is paramount. The hypervalent iodine cyclization generates stoichiometric amounts of iodobenzene and polymer waste, which must be managed via proper waste segregation. For the API intermediate workflow, the diazotization of the 4-amino derivative (Step 6 in the workflow) must strictly be maintained below 0 °C to prevent the explosive decomposition of the diazonium salt. By adhering to the mechanistic principles outlined above, chemists can ensure both safety and high-fidelity yields.

References

  • Togo, H., et al. "Preparation of 3,4-dihydro-2,1-benzothiazine 2,2-dioxides with polymer-supported hypervalent iodine reagents." ARKIVOC 2003 (vi) 11-20. URL:[Link]

  • Bosnidou, A. E. "New Methodology for C-N Bond Formation within Iodine Redox Manifolds." Doctoral Thesis, Institute of Chemical Research of Catalonia (ICIQ), 2019. URL:[Link]

  • US Patent 7,842,834 B2. "Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts." Google Patents.

In vitro assay preparation and dosing using Benzeneethanesulfonamide, N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Preparation and Dosing Strategies for Benzeneethanesulfonamide, N-methyl-

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Pharmacological Rationale

Benzeneethanesulfonamide, N-methyl- (CAS 95339-74-5) and its functionalized derivatives (such as 4-amino- and 4-hydrazinyl- variants) are highly versatile scaffolds in medicinal chemistry and drug discovery. As a Senior Application Scientist, it is critical to understand that the experimental utility of this compound bifurcates into two distinct pharmacological pathways:

  • Direct Metalloenzyme Inhibition: The benzenesulfonamide moiety is a privileged pharmacophore for Carbonic Anhydrase (CA) inhibition. The deprotonated sulfonamide nitrogen directly coordinates with the active site Zn(II) ion of the enzyme, displacing a catalytic water molecule and halting the hydration of carbon dioxide[1][2].

  • Receptor Agonism via Derivatization: Hydrazinyl derivatives of this scaffold (e.g., 4-hydrazino-N-methylbenzeneethanesulfonamide) serve as essential precursors in the Fischer indole synthesis of triptan-class drugs (e.g., Naratriptan). These downstream products act as selective 5-HT1B/1D receptor agonists used in migraine therapeutics[1][3].

Caption: Pharmacological pathways of Benzeneethanesulfonamide, N-methyl- and its derivatives.

Physicochemical Properties & Formulation Strategy

The Causality of Solvent Selection: The structural combination of a lipophilic benzene ring and a polar sulfonamide group creates a challenging solubility profile. Direct introduction of the dry powder into aqueous assay buffers frequently leads to micro-precipitation. This artificially lowers the effective concentration, leading to false negatives or erratic dose-response curves.

To ensure thermodynamic stability, primary master stocks must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO). Furthermore, all intermediate serial dilutions must occur in 100% DMSO. The compound is only introduced to the aqueous environment during the final transfer step, ensuring the final DMSO concentration remains below the cytotoxicity or enzyme-denaturation threshold.

Table 1: Physicochemical Properties & Dosing Parameters

ParameterRecommended ValueScientific Rationale
Master Stock Solvent 100% DMSO (Anhydrous)Maximizes solvation of the lipophilic core; prevents hydrolysis.
Master Stock Conc. 10 mM to 50 mMAllows for extensive downstream log/half-log dilution series.
Max Assay DMSO (Enzyme) ≤ 2.0% (v/v)Prevents conformational denaturation of Carbonic Anhydrase.
Max Assay DMSO (Cellular) ≤ 0.5% (v/v)Prevents lipid bilayer disruption in whole-cell assays.
Storage Conditions -20°C, desiccated, darkPrevents oxidation, particularly of amino/hydrazinyl derivatives.

Experimental Protocols: Self-Validating Systems

Every robust assay must be a self-validating system. The protocols below integrate internal controls to mathematically prove that the observed biological effect is caused by the compound, not by artifacts like spontaneous substrate degradation or solvent interference.

Protocol A: Carbonic Anhydrase (CA) Inhibition Assay (Enzymatic)

Causality: CAs exhibit esterase activity, converting 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which absorbs strongly at 400 nm. This provides a continuous spectrophotometric readout. The buffer pH is strictly maintained at 7.4 because the sulfonamide group must be deprotonated to effectively coordinate the Zn(II) ion[1][2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.1 M Na2SO4). Validation: Verify pH at the exact assay temperature (e.g., 25°C), as HEPES pKa is temperature-dependent.

  • Enzyme Reconstitution: Dissolve recombinant human CA (e.g., hCA II) in assay buffer to a working concentration of 10 nM.

  • Compound Dosing (The "DMSO-First" Method):

    • Perform a 10-point half-log serial dilution of the compound in 100% DMSO (starting at 10 mM).

    • Transfer 2 µL of each dilution into a 96-well UV-transparent microplate.

  • Incubation: Add 98 µL of the CA enzyme solution to each well. Incubate for 15 minutes at room temperature. Causality: This pre-incubation is critical to allow equilibrium binding of the sulfonamide to the buried Zn2+ ion before the substrate introduces competitive kinetics.

  • Substrate Addition: Rapidly add 100 µL of 1 mM 4-NPA (pre-dissolved in 5% acetonitrile/water) to initiate the reaction.

  • Kinetic Readout & Validation: Measure absorbance at 400 nm continuously for 5 minutes.

    • Validation Step 1 (Vehicle Control): Wells with 1% DMSO (no compound) establish the uninhibited enzyme velocity ( Vmax​ ).

    • Validation Step 2 (Positive Control): Acetazolamide (a known CA inhibitor) validates assay sensitivity.

    • Validation Step 3 (Background): Wells with buffer + substrate (no enzyme) account for spontaneous 4-NPA hydrolysis. Subtract this rate from all test wells.

Protocol B: Whole-Cell Antibacterial Screening (MIC Assay)

Causality: Sulfonamide derivatives competitively inhibit dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway[4]. This assay must be performed in folate-free media. If standard rich media is used, bacteria will scavenge exogenous folate, bypassing the DHPS block and resulting in false negatives.

Step-by-Step Methodology:

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Ensure the batch is certified low in thymidine and folate.

  • Inoculum Preparation: Dilute overnight cultures of target strains (e.g., S. aureus, E. coli) to 5×105 CFU/mL.

  • Dosing: Dispense 2 µL of the DMSO-diluted compound series into a 96-well plate. Add 198 µL of the bacterial inoculum.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Read optical density at 600 nm (OD600). The Minimum Inhibitory Concentration (MIC) is the lowest concentration yielding no visible growth (≥90% OD reduction compared to the DMSO vehicle control).

In Vitro Dosing Workflow Visualization

Caption: Step-by-step in vitro dosing workflow ensuring compound solubility and assay integrity.

References

  • Google Patents. "WO2008056378A2 - Novel process for the preparation of naratriptan hydrochloride.

Sources

Application Notes and Protocols for Catalytic Amidation: Synthesis of N-Methyl-N-(phenylethyl)benzeneethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern drug discovery, present in a wide array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to act as a bioisostere of amides and its unique physicochemical properties make it a privileged scaffold in medicinal chemistry. The synthesis of N-substituted sulfonamides is, therefore, a critical transformation in the development of new chemical entities. Traditional methods for sulfonamide synthesis often rely on the reaction of sulfonyl chlorides with amines, which can suffer from limitations such as the generation of stoichiometric waste and harsh reaction conditions.

Direct catalytic amidation of carboxylic acids with amines and their derivatives represents a more atom-economical and environmentally benign approach.[1] This guide focuses on catalytic techniques for the amidation of carboxylic acids with a specific secondary sulfonamide, Benzeneethanesulfonamide, N-methyl- . This compound serves as a valuable building block for introducing the N-methyl-N-(phenylethyl)sulfonamide moiety, which can be found in various biologically active molecules. We will explore several catalytic strategies, providing detailed protocols and mechanistic insights to enable researchers to effectively implement these methods in their synthetic endeavors.

Safety and Handling of Benzeneethanesulfonamide, N-methyl-

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[2]

  • Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4] Avoid inhalation of dust or vapors.[2][3] Wash hands thoroughly after handling.[2][4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4]

Always consult the specific safety data sheet for the reagents and catalysts being used and perform a thorough risk assessment before commencing any experimental work.

Catalytic Amidation Strategies

Direct amidation of carboxylic acids with secondary sulfonamides like Benzeneethanesulfonamide, N-methyl-, can be challenging due to the lower nucleophilicity of the sulfonamide nitrogen compared to primary and secondary amines. However, several catalytic systems have been developed to overcome this hurdle.

Boronic Acid Catalysis

Boronic acid catalysis is a powerful and increasingly popular method for direct amidation due to the low toxicity and ready availability of the catalysts.[5][6][7] The mechanism is believed to involve the formation of a reactive acyloxyboronic acid intermediate or the concerted action of multiple boron atoms via B-X-B bridged units, which then readily undergoes nucleophilic attack by the amine or sulfonamide.[1]

Diagram of Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation

Boronic_Acid_Catalysis cluster_0 Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) Intermediate1 Acyloxyboronic Acid Intermediate RCOOH->Intermediate1 + ArB(OH)2 ArBOH2 Arylboronic Acid Catalyst H2O_out H2O Intermediate1->H2O_out Amide_Product N-Acylsulfonamide Product Intermediate1->Amide_Product + R'R''NH Sulfonamide Benzeneethanesulfonamide, N-methyl- (R'R''NH) Regen_Catalyst Regenerated Catalyst Amide_Product->Regen_Catalyst

Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.

Experimental Protocol: Boronic Acid-Catalyzed Amidation

This protocol is adapted from established procedures for the amidation of carboxylic acids.[6]

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Benzeneethanesulfonamide, N-methyl- (1.1 mmol, 1.1 equiv)

  • Arylboronic acid catalyst (e.g., 2-iodophenylboronic acid) (0.1 mmol, 10 mol%)

  • Activated molecular sieves (4 Å, 250 mg)

  • Anhydrous toluene (5 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a dry reaction vial, add the carboxylic acid, Benzeneethanesulfonamide, N-methyl-, the arylboronic acid catalyst, and the activated molecular sieves.

  • Add the magnetic stir bar and seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Place the vial in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylsulfonamide.

Data Presentation: Representative Boronic Acid Catalysts and Conditions

CatalystCatalyst Loading (mol%)Temperature (°C)Typical Reaction Time (h)
Phenylboronic acid1010012-24
2-Iodophenylboronic acid5-1080-1008-16
3,5-Bis(trifluoromethyl)phenylboronic acid1011012-24
Transition-Metal Catalysis

Transition-metal catalysts, particularly those based on titanium, have shown efficacy in direct amidation reactions.[8][9] Titanium(IV) species are believed to act as Lewis acids, activating the carboxylic acid towards nucleophilic attack.

Experimental Protocol: Titanium(IV) Isopropoxide-Catalyzed Amidation

This protocol is a generalized procedure based on known titanium-catalyzed amidations.[9]

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Benzeneethanesulfonamide, N-methyl- (1.2 mmol, 1.2 equiv)

  • Titanium(IV) isopropoxide (0.1 mmol, 10 mol%)

  • Anhydrous toluene (5 mL)

  • Reaction vial with a magnetic stir bar and Dean-Stark trap (or molecular sieves)

Procedure:

  • Set up a reaction vial equipped with a magnetic stir bar and a Dean-Stark trap filled with anhydrous toluene.

  • Add the carboxylic acid and Benzeneethanesulfonamide, N-methyl- to the vial.

  • Add anhydrous toluene to the vial.

  • With stirring, add titanium(IV) isopropoxide to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of Experimental Workflow for Catalytic Amidation

Experimental_Workflow start Start reagents Combine Carboxylic Acid, Benzeneethanesulfonamide, N-methyl-, and Catalyst in Solvent start->reagents reaction Heat Reaction Mixture (with water removal) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Quench, and Extract monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for catalytic amidation.

Conclusion and Future Perspectives

The catalytic amidation of carboxylic acids with Benzeneethanesulfonamide, N-methyl- offers a modern, efficient, and more sustainable route to a valuable class of N-substituted sulfonamides. Both boronic acid and transition-metal-based catalytic systems provide viable pathways, each with its own advantages. The choice of catalyst and reaction conditions will depend on the specific substrates and the desired scale of the reaction. Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with a broader substrate scope, further enhancing the utility of this important transformation in drug discovery and development.

References

  • GalChimia. (2008, January 1). Boric acid-catalyzed amidation. Retrieved from [Link][5]

  • Goossen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164. [Link][10]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][11]

  • Ramachandran, P. V., & Jeyaganesh, S. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link][9]

  • Sheppard, T. (n.d.). Catalytic Amidation. University College London. Retrieved from [Link][1]

  • Tang, P. W. (2012). Boric acid catalyzed formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432. [Link][6]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Methyl benzenesulfonate. Retrieved from [Link][12]

  • V. Ramachandran, P., & Jeyaganesh, S. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link][8]

  • Yingxian, L., Wei, C., Linchun, Z., Ji-Quan, Z., Yonglong, Z., Chun, L., Bing, G., Lei, T., & Yuan-Yong, Y. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(32), 20550–20554. [Link][13]

Sources

Application Note: Benzeneethanesulfonamide, N-Methyl- in Advanced C-N Cross-Coupling and C-H Amination Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzeneethanesulfonamide, N-methyl- (CAS 95339-74-5), also known as N-methyl-2-phenylethanesulfonamide, is a highly versatile secondary sulfonamide building block. In modern synthetic chemistry and drug development, this reagent exhibits orthogonal reactivity profiles depending on the catalytic system employed. It serves as a robust nucleophilic partner in transition-metal-catalyzed intermolecular C-N cross-couplings (e.g., Buchwald-Hartwig aminations) to generate complex N-aryl sulfonamides. Conversely, under hypervalent iodine or photoredox catalysis, its benzylic position undergoes highly regioselective intramolecular C-H amination to yield functionalized sultams (cyclic sulfonamides).

This application note provides researchers with field-proven, self-validating protocols and mechanistic insights for deploying this reagent in both intermolecular cross-coupling and intramolecular C-H functionalization workflows.

Mechanistic Insights and Causality (E-E-A-T)

Palladium-Catalyzed Intermolecular Cross-Coupling

The Buchwald-Hartwig amination of sulfonamides presents a unique kinetic challenge. Sulfonamides are significantly less nucleophilic than standard alkyl or aryl amines due to the strong electron-withdrawing nature of the sulfonyl group. Furthermore, once oxidative addition and ligand exchange occur, the resulting Pd(II)-amido complex is thermodynamically stable. Reductive elimination becomes the rate-limiting step 1[1].

To overcome this barrier, the selection of the phosphine ligand is critical. Bulky, electron-rich dialkylbiarylphosphines (such as tBuXPhos or BrettPhos ) are mandatory. The extreme steric bulk of these ligands forces the aryl and sulfonamido groups on the Pd(II) center into close proximity, artificially lowering the activation energy required for reductive elimination and ensuring rapid catalytic turnover 2[2].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X AmineBind Pd(II)(Ar)(Sulfonamide)L_n Ligand Exchange OxAdd->AmineBind + Sulfonamide + Base RedElim Ar-Sulfonamide + Pd(0)L_n Reductive Elimination AmineBind->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using sulfonamides.

Iodine(III)-Mediated Intramolecular C-H Amination

Beyond cross-coupling, N-methyl-2-phenylethanesulfonamide is an ideal substrate for directed C-H amination. Using a hypervalent iodine reagent like (Diacetoxyiodo)benzene (PIDA) and molecular iodine (I2) under visible light, the sulfonamide is converted into an electrophilic N-I intermediate. Homolytic cleavage of the N-I bond generates a nitrogen-centered radical, which undergoes a highly selective 1,5-hydrogen atom transfer (HAT) at the benzylic position. Subsequent oxidation and cyclization yield a functionalized sultam3[3].

CHAmination Substrate N-Methyl-2-phenylethanesulfonamide (Substrate) Activation N-I Intermediate / N-Radical (Hypervalent Iodine) Substrate->Activation PIDA, I2 hv Insertion Benzylic C-H Insertion (Cyclization) Activation->Insertion Intramolecular Attack Product N-Methyl Sultam (Product) Insertion->Product - HI

Figure 2: Iodine(III)-mediated intramolecular C-H amination pathway for sultam synthesis.

Quantitative Data & Optimization

The choice of base and ligand drastically impacts the yield of sulfonamide cross-couplings. Strong bases like NaOtBu often lead to side reactions (e.g., deprotonation of the benzylic position), whereas mild carbonate bases paired with bulky ligands provide optimal results. Recent advances also highlight photosensitized Nickel catalysis as a viable room-temperature alternative4[4].

Table 1: Optimization of C-N Coupling Conditions for N-Methyl-2-phenylethanesulfonamide

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd2(dba)3 (2 mol%)XPhos (4 mol%)Cs2CO3Dioxane10045
Pd2(dba)3 (2 mol%)tBuXPhos (4 mol%)K2CO3t-AmylOH10088
Pd2(dba)3 (2 mol%)BrettPhos (4 mol%)K2CO3t-AmylOH10092
NiCl2(dme) (5 mol%)dtbbpy (5 mol%)DBUDMSO25 (hv)85

Experimental Protocols

Protocol A: Intermolecular Buchwald-Hartwig N-Arylation

Objective: Coupling of N-methyl-2-phenylethanesulfonamide with an aryl bromide.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methyl-2-phenylethanesulfonamide (1.0 equiv, 1.0 mmol), Aryl Bromide (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

    • Causality: K2CO3 is specifically chosen over NaOtBu to prevent unwanted deprotonation at the acidic benzylic position of the sulfonamide.

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard.

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous t-Amyl alcohol (0.2 M) via syringe. Degas the mixture via sparging with Argon for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand and the Pd(0) active species, killing the catalytic cycle.

  • Heating: Seal the tube and stir the mixture at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot at 4 hours, dilute in EtOAc, and analyze via GC-MS. If the ratio of the product to the internal standard remains unchanged between the 4-hour and 6-hour marks, the reaction has reached completion. The presence of dehalogenated arene indicates premature protodehalogenation (wet solvent).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Protocol B: Intramolecular C-H Amination to Form Sultams

Objective: Synthesis of N-methyl sultam via directed C-H insertion.

Step-by-Step Methodology:

  • Reagent Mixing: In a borosilicate glass vial, dissolve N-methyl-2-phenylethanesulfonamide (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add (Diacetoxyiodo)benzene (PIDA) (1.5 equiv) and molecular iodine (I2) (0.5 equiv).

  • Photochemical Activation: Seal the vial and irradiate with a visible light source (e.g., 34W Blue LED or Tungsten lamp) at room temperature for 4-6 hours.

    • Causality: Visible light is required to homolytically cleave the weak N-I bond formed in situ, triggering the radical cascade. Without light, the reaction stalls at the N-I intermediate.

  • Self-Validation Checkpoint: The initial reaction mixture will be deep purple due to I2. As the reaction progresses and the N-I species is consumed in the C-H insertion step, the color will fade to a pale yellow. If the purple color persists beyond 6 hours, it indicates a stalled radical chain; verify the intensity of the light source.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (10 mL) to reduce any unreacted iodine. Extract with CH2Cl2 (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc) to isolate the cyclized sultam.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 1

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. 2

  • Bosnidou, A. E., & Muñiz, K. (2019). New Methodology for C-N Bond Formation within Iodine Redox Manifolds. TDX (Tesis Doctorals en Xarxa). 3

  • Kim, T., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie. 4

Sources

Application Note: Formulation Strategies for Benzeneethanesulfonamide, N-methyl- in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Benzeneethanesulfonamide, N-methyl- (N-MBESA) and its functionalized derivatives are indispensable pharmacophores in modern drug discovery. The scaffold is most famously utilized as the primary building block in the Fischer indole synthesis of the anti-migraine drug Sumatriptan[1]. Beyond 5-HT1B/1D receptor agonists, functionalized N-MBESA derivatives exhibit potent activity as kinase inhibitors for colorectal and non-small cell lung cancers (NSCLC)[2], cPLA2 inhibitors for asthma and rheumatic disorders[3], and lipoxygenase inhibitors[4].

Despite its pharmacological versatility, the N-MBESA scaffold presents significant formulation challenges for in vivo murine models. The high lattice energy of the sulfonamide group combined with the lipophilicity of the benzene ring results in poor aqueous solubility (< 0.1 mg/mL). This guide details the causality behind solvent selection and provides self-validating protocols to ensure stable, bioavailable dosing vehicles.

Physicochemical Profiling & Causality in Formulation Design

To successfully dose N-MBESA derivatives in vivo, researchers must overcome the compound's tendency to rapidly crystallize out of solution when introduced to physiological pH.

  • The Causality of Co-Solvents: We utilize a gradient approach (DMSO → PEG400 → Tween 80 → Saline). DMSO is strictly required to break the initial crystal lattice. However, injecting high concentrations of DMSO causes tissue necrosis and hemolysis. PEG400 is introduced as a miscible co-solvent to bridge the dielectric constant gap between DMSO and water.

  • The Role of Surfactants: Tween 80 acts as a micellar shield. Coating the solvated N-MBESA molecules before the addition of the aqueous phase prevents nucleation. If saline is added before the surfactant, the rapid shift in polarity will cause immediate, catastrophic precipitation.

FormulationWorkflow Start N-MBESA API Sol Aqueous Solubility? Start->Sol Poor < 0.1 mg/mL Sol->Poor Good > 1 mg/mL Sol->Good Cosolvent Co-solvent System (DMSO/PEG400/Tween) Poor->Cosolvent IV/IP Dosing Cyclo Cyclodextrin Complex (HP-β-CD) Poor->Cyclo IV/PO Dosing Susp Suspension (CMC/Tween) Poor->Susp High-Dose PO Saline Saline/PBS Buffer Good->Saline Direct Dissolution

Decision matrix for formulating N-MBESA based on physicochemical properties and dosing routes.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Solution (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Target Route: Intravenous (IV), Intraperitoneal (IP) | Max Concentration: ~10 mg/mL

  • Lattice Disruption: Weigh the required mass of N-MBESA into a sterile glass vial. Add 10% (v/v) of the final volume as anhydrous DMSO. Vortex for 60 seconds.

    • Self-Validation Check: The solution must be completely transparent. Any micro-particulates indicate incomplete lattice disruption; do not proceed until fully dissolved.

  • Dielectric Bridging: Add 40% (v/v) PEG400. Vortex thoroughly for 2 minutes. The solution will become slightly viscous but must remain optically clear.

  • Micellar Coating: Add 5% (v/v) Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

    • Causality: Heating ensures the surfactant fully integrates with the PEG/DMSO solvated API, forming stable pre-micelles.

  • Aqueous Quenching: Slowly, dropwise, add 45% (v/v) sterile Saline (0.9% NaCl) while continuously vortexing.

    • Self-Validation Check: Hold the vial against a dark background. If a milky opalescence appears and persists, the API has crashed out. A successful formulation will remain perfectly clear.

Protocol B: Host-Guest Complexation (20% HP-β-CD in PBS)

Target Route: IV, Per Os (PO) | Max Concentration: ~5 mg/mL Causality: The hydrophobic benzene ring and ethyl linker of N-MBESA insert into the lipophilic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), while the polar sulfonamide group interacts with the hydroxyl groups at the cavity entrance. This completely bypasses the need for harsh organic solvents, making it ideal for cardiovascular or sensitive toxicity models.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD per 1 mL of 1X PBS. Stir until completely clear.

  • Complexation: Add the N-MBESA API to the cyclodextrin solution.

  • Thermodynamic Driving: Sonicate the suspension at 45°C for 30–45 minutes. The thermal energy accelerates the inclusion of the API into the cyclodextrin cavity.

    • Self-Validation Check: Pass the final solution through a 0.22 µm PTFE syringe filter. If resistance is felt, or if post-filtration HPLC analysis shows a drop in API concentration >5%, the complexation is incomplete.

Quantitative Data Presentation

The following table summarizes the operational parameters for the formulated vehicles to ensure systemic tolerability in standard murine models (e.g., C57BL/6 mice).

Formulation StrategyAdministration RouteTypical Max API Conc.Systemic Tolerability (Mice)Stability (Room Temp)
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline IV, IP, PO5 - 15 mg/mLModerate (DMSO limits IV volume to <4 mL/kg)< 12 hours (High precipitation risk)
20% HP-β-CD in PBS IV, PO2 - 10 mg/mLHigh (Well tolerated up to 10 mL/kg IV)> 48 hours (Thermodynamically stable)
0.5% Na-CMC / 0.5% Tween 80 in Water PO only> 50 mg/mLHigh (Ideal for MTD toxicity studies)> 7 days (Requires resuspension prior to use)

Downstream Pharmacodynamics (Mechanistic Visualization)

Once successfully formulated and administered, N-MBESA derivatives engage specific target pathways depending on their functionalization. For instance, the 4-hydrazino derivative synthesized into Sumatriptan acts as a potent 5-HT1B/1D receptor agonist. The successful delivery of the formulated API triggers the following downstream signaling cascade, resulting in the therapeutic vasoconstriction observed in migraine models.

Pharmacodynamics API N-MBESA Derivative (e.g., Sumatriptan) Receptor 5-HT1B / 5-HT1D Receptor API->Receptor Agonist Binding Gi Gi/o Protein Activation Receptor->Gi AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Vaso Cranial Vasoconstriction cAMP->Vaso Smooth Muscle Neuro Inhibition of Neuropeptides (CGRP, Substance P) cAMP->Neuro Trigeminal Nerve

Downstream signaling pathway of N-MBESA-derived 5-HT1B/1D agonists in preclinical migraine models.

References

  • ChemBK. 4-Hydrazino-N-methtylbenzeneethanesulfonamide (Application in Kinase Inhibitors for Oncology). URL: [Link][2]

  • Google Patents (US7842834B2). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts (Application in cPLA2 Inhibitors). URL: [3]

  • Arkivoc. Preparation of 3,4-dihydro-2,1-benzothiazine 2,2-dioxides with polymer-supported hypervalent iodine reagents (Application in Lipoxygenase Inhibition). URL: [Link][4]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of Benzeneethanesulfonamide, N-methyl- in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when formulating or synthesizing compounds with dual polarity profiles. Benzeneethanesulfonamide, N-methyl- (also known as N-methyl-2-phenylethanesulfonamide) is a classic example.

This guide is designed to bridge the gap between theoretical physical chemistry and practical benchwork. Below, you will find diagnostic FAQs, mechanistic explanations, quantitative data, and self-validating protocols to resolve solubility bottlenecks.

Diagnostic FAQ & Mechanistic Insights

Q1: Why is Benzeneethanesulfonamide, N-methyl- precipitating or failing to dissolve in standard organic solvents like ethanol or dichloromethane (DCM)?

Mechanistic Causality: This behavior stems from the molecule's structural dichotomy. The compound features a lipophilic phenethyl tail and a highly polar N-methyl sulfonamide head group. While N-methylation removes one hydrogen bond donor (compared to a primary sulfonamide), the sulfonyl oxygens remain potent hydrogen bond acceptors.

DCM lacks the hydrogen-bonding capacity required to solvate the polar sulfonamide head group effectively. Conversely, while ethanol can hydrogen-bond, its relatively high polarity struggles to accommodate the bulky lipophilic phenethyl tail at room temperature. According to the extended Hildebrand solubility approach, optimal dissolution requires the solute-solvent interaction energy to exceed the crystal lattice energy[1]. If the solvent's solubility parameter (δ) does not closely match the drug's, precipitation occurs.

Q2: How can I optimize the solvent system without resorting to chemical modification or excessive heat?

Mechanistic Causality: When pure solvents fail, utilizing a binary solvent system is the most thermodynamically sound approach. The Hildebrand approach demonstrates that binary mixtures (e.g., dioxane-water or DMAc-methanol) can create a "bell-shaped" solubility profile, where the mixture exhibits a higher solvating power than either pure solvent alone[1]. The co-solvent bridges the polarity gap between the lipophilic tail and the polar head.

Protocol: Binary Solvent Optimization (Self-Validating Method)

This protocol includes a thermodynamic validation step to ensure your solution will not crash out during downstream applications.

  • Initial Solvation: Weigh 10 mg of Benzeneethanesulfonamide, N-methyl- into a clear glass vial. Add 0.5 mL of a high-solvating primary solvent (e.g., 1,4-Dioxane or Dimethylacetamide [DMAc]).

  • Agitation: Vortex for 60 seconds. If particulate matter remains, sonicate for 5 minutes at 25°C.

  • Titration: Slowly titrate a co-solvent (e.g., Methanol) in 50 µL increments. Vortex after each addition until optical clarity is achieved.

  • Validation (Seeding): To ensure the solution is not meta-stable (supersaturated), introduce a single microscopic seed crystal of the starting material into the clear solution. If the crystal dissolves or remains unchanged without triggering bulk precipitation after 24 hours, the solvent system is thermodynamically stable and validated for use.

Quantitative Solubility Data

While specific empirical data for the N-methylated derivative is highly specialized, we can accurately extrapolate its behavior based on foundational thermodynamic studies of structural analogs (such as methanesulfonamide and aromatic sulfonamides)[2].

The table below summarizes the expected solubility based on solvent class, solvating power, and empirical mole fraction data measured at 318.15 K (45 °C).

Solvent ClassRepresentative SolventRelative Solvating PowerEstimated Mole Fraction Sol. (x * 10²)Mechanistic Rationale
Polar Aprotic Dimethylacetamide (DMAc)Very High> 3.00Matches solubility parameter (δ ≈ 11); strong H-bond acceptor[1].
Cyclic Ether 1,4-DioxaneHigh~ 2.619Favorable solute-solvent interaction energy; accommodates polar/non-polar moieties[2].
Ketone AcetoneModerate~ 1.630Good dipole interaction, but high volatility limits heating applications[2].
Alcohol MethanolLow-Moderate~ 0.388Protic nature competes with intramolecular interactions; poor solvation of the phenethyl ring[2].
Non-polar CyclohexaneVery Low< 0.022Cannot disrupt the polar sulfonamide crystal lattice; driven only by the phenethyl tail[2].

Experimental Workflows & Self-Validating Protocols

Solubility Troubleshooting Decision Tree

When encountering an unknown solubility profile at the bench, follow this logical workflow to systematically identify the correct solvent environment.

TroubleshootingLogic Start Assess Initial Solubility IsSoluble Dissolves at RT? Start->IsSoluble Proceed Proceed with Experiment IsSoluble->Proceed Yes HeatSonicate Apply Heat (45°C) & Sonication IsSoluble->HeatSonicate No CheckHeat Dissolves? HeatSonicate->CheckHeat Cooling Cool to RT. Precipitates? CheckHeat->Cooling Yes ChangeSolvent Switch to High Solvating Power (e.g., DMAc) CheckHeat->ChangeSolvent No Cooling->Proceed No CoSolvent Use Binary System (Titrate Co-solvent) Cooling->CoSolvent Yes ChangeSolvent->IsSoluble CoSolvent->IsSoluble

Logical decision tree for troubleshooting Benzeneethanesulfonamide, N-methyl- solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

Q3: What is the most reliable method to determine the exact equilibrium solubility of this compound for my downstream formulations?

The saturation shake-flask method remains the gold standard for determining equilibrium solubility in chemical research[2]. It is a self-validating system because the persistent presence of solid confirms that thermodynamic saturation has been reached.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Benzeneethanesulfonamide, N-methyl- (e.g., 200 mg) to a pre-weighed 5 mL glass vial.

  • Solvent Addition: Accurately add 2.0 mL of the target organic solvent. Seal securely with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate at 200 rpm for 48 to 72 hours. Causality: This extended duration is critical to overcome the activation energy steps of the solubility process and establish true solid-liquid equilibrium.

  • Validation Step: Inspect the vial. The presence of undissolved solid at the bottom is mandatory. If the solution is completely clear, saturation has not been reached; add more solid and repeat Step 3.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes at the exact equilibration temperature to pellet the excess solid without inducing temperature-dependent precipitation.

  • Quantification: Carefully aspirate the supernatant, dilute it in your HPLC mobile phase, and quantify the concentration against a validated standard calibration curve.

ShakeFlask Step1 1. Add Excess Solid to Vial Step2 2. Add Target Solvent Step1->Step2 Step3 3. Thermostatic Shaking (48-72h) Step2->Step3 Step4 4. Centrifugation (Isolate Supernatant) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Step-by-step experimental workflow for the saturation shake-flask solubility method.

Sources

Technical Support Center: Troubleshooting Bioavailability in N-Methylbenzeneethanesulfonamide Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help formulation scientists and pharmacologists navigate the complex physicochemical barriers associated with Benzeneethanesulfonamide, N-methyl- (N-methylbenzeneethanesulfonamide).

Sulfonamide derivatives frequently suffer from poor oral bioavailability, often requiring advanced formulation interventions to progress through preclinical development[1][2]. This guide provides causally-driven troubleshooting, self-validating protocols, and empirical data to optimize your drug delivery systems.

Formulation Strategy & Decision Matrix

Before diving into specific troubleshooting steps, it is critical to map the thermodynamic and kinetic barriers of your active pharmaceutical ingredient (API). The workflow below outlines the decision-making process for selecting a bioavailability enhancement strategy based on the specific bottleneck identified during physicochemical profiling.

FormulationWorkflow Start N-Methylbenzeneethanesulfonamide Bioavailability Bottleneck PhysChem Physicochemical Profiling (Solubility & Permeability) Start->PhysChem Decision Identify Primary Limiting Factor PhysChem->Decision Solubility Solubility-Limited (High Lattice Energy) Decision->Solubility Poor Aqueous Dissolution Permeability Permeability-Limited (High Lipophilicity) Decision->Permeability Low Papp (Caco-2) ASD Amorphous Solid Dispersions (Polymer Stabilization) Solubility->ASD Nano Nanocrystal Wet Milling (Surface Area Expansion) Solubility->Nano Lipid Lipid-Based Delivery (SEDDS) (Lymphatic Transport) Solubility->Lipid Permeability->Lipid InVivo In Vivo PK Validation (LC-MS/MS Quantification) ASD->InVivo Nano->InVivo Lipid->InVivo

Decision matrix for resolving bioavailability bottlenecks in sulfonamide formulations.

Section 1: FAQs on Physicochemical Profiling & Causality

Q: Why does N-methylbenzeneethanesulfonamide exhibit low oral bioavailability despite demonstrating high target affinity in vitro? A: The primary culprit is the thermodynamic stability of the compound's solid state. Sulfonamide groups are notorious for forming strong inter- and intramolecular hydrogen bonds, which create a highly stable, tightly packed crystalline lattice[1]. This high lattice energy must be overcome for the drug to dissolve. When combined with the lipophilic benzeneethanamine backbone, the molecule presents a significant thermodynamic barrier to aqueous solvation, leading to poor dissolution rates in the gastrointestinal (GI) tract[2][3].

Q: How do I definitively determine if my formulation is failing due to solubility (BCS Class II) or permeability (BCS Class IV)? A: You must decouple dissolution from membrane transit. Perform parallel kinetic solubility assays in simulated gastric/intestinal fluids and bidirectional Caco-2 transport assays[1]. If the compound dissolves poorly but exhibits a high apparent permeability ( Papp​>10×10−6 cm/s) once fully solubilized, it is a BCS Class II compound[4]. If both metrics are low, it is BCS Class IV, meaning you must simultaneously address the dissolution rate and utilize permeation enhancers or lipid-based lymphatic transport[3][4].

Section 2: Troubleshooting Formulation Failures
Issue 1: Rapid Recrystallization in Amorphous Solid Dispersions (ASDs)
  • Symptom: In vitro dissolution testing shows an initial "spring" (burst release) in simulated intestinal fluid, followed by a sharp "parachute" drop in dissolved drug concentration within 30 minutes.

  • Causality: ASDs work by dispersing the drug in a polymer matrix in a non-crystalline, high-energy amorphous state, significantly lowering the energy barrier to dissolution[3][4]. However, once the drug reaches supersaturation in the aqueous medium, the thermodynamic drive to return to its stable sulfonamide crystalline lattice overwhelms the polymer's precipitation inhibition capacity[3].

  • Solution: Transition from a binary to a ternary ASD system. Incorporate an amphiphilic surfactant (e.g., Vitamin E TPGS) alongside your primary precipitation-inhibiting polymer (e.g., HPMCAS). The surfactant lowers the interfacial tension between the drug-rich nano-droplets and the bulk aqueous phase, delaying nucleation and sustaining the supersaturated state long enough for absorption to occur.

Issue 2: Drug Precipitation in Lipid-Based Delivery Systems (SEDDS)
  • Symptom: The Self-Emulsifying Drug Delivery System (SEDDS) appears clear in the capsule, but upon dispersion in aqueous media, visible API precipitation occurs.

  • Causality: SEDDS rely on forming fine oil-in-water emulsions in the stomach, keeping the highly lipophilic drug tucked safely inside oil droplets and utilizing the lymphatic system to bypass hepatic first-pass metabolism[3][5]. If N-methylbenzeneethanesulfonamide possesses moderate rather than extreme lipophilicity, the dilution in the GI tract alters the solvent capacity of the lipid phase, causing the drug to partition out of the micellar core and precipitate.

  • Solution: Re-engineer the Hydrophilic-Lipophilic Balance (HLB) of your excipients. Shift to a Type IIIB or Type IV lipid formulation by increasing the ratio of hydrophilic surfactants (e.g., Cremophor EL) and co-solvents (e.g., PEG 400)[1]. This ensures the drug remains trapped in a solubilized micellar state even under high aqueous dilution.

Section 3: Standardized & Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps to confirm the integrity of the experiment before proceeding.

Protocol 1: Top-Down Nanosuspension Generation via Wet Milling
  • Objective: Increase the surface area of the crystalline API to exponentially enhance the dissolution rate, governed by the Noyes-Whitney equation[3][5].

  • Step 1 (Pre-dispersion): Suspend 5% (w/v) N-methylbenzeneethanesulfonamide in an aqueous vehicle containing 1% (w/v) steric stabilizer (e.g., Hydroxypropyl Cellulose) and 0.2% (w/v) wetting agent (e.g., Sodium Dodecyl Sulfate).

  • Step 2 (Milling): Transfer the suspension to a high-pressure homogenizer or a planetary micro mill loaded with 0.2 mm yttrium-stabilized zirconium oxide beads[3]. Maintain a bead-to-suspension volume ratio of 1:1.

  • Step 3 (Size Reduction): Mill at 400 RPM for 60 minutes. Critical parameter: Cycle the mill (5 minutes on, 2 minutes off) to prevent thermal degradation of the sulfonamide from kinetic friction.

  • Step 4 (Self-Validation via DLS): Isolate the nanosuspension and immediately measure the Z-average particle size and Polydispersity Index (PDI) via Dynamic Light Scattering.

    • Validation Threshold: Proceed to in vivo studies only if Z-average < 300 nm and PDI < 0.2. A PDI > 0.2 indicates a heterogeneous dispersion highly susceptible to Ostwald ripening and subsequent physical instability.

Protocol 2: Caco-2 Permeability Assay for Sulfonamide Derivatives
  • Objective: Assess the intestinal permeability and identify potential efflux pump liabilities[1].

  • Step 1 (Cell Culture): Seed Caco-2 cells on Transwell® polycarbonate inserts. Culture for 21–25 days to allow for complete differentiation and the formation of a polarized monolayer[1].

  • Step 2 (Self-Validation via TEER): Measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction integrity.

    • Validation Threshold: Values must be > 250 Ω·cm²[1]. Additionally, run a Lucifer Yellow paracellular marker control; permeation must be < 1% per hour.

  • Step 3 (Dosing): Prepare the transport buffer using Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES (pH 7.4)[1]. Apply the formulated drug to the apical chamber (for A-to-B absorption transport) or basolateral chamber (for B-to-A efflux transport).

  • Step 4 (Quantification): Sample the receiver compartment at 30, 60, 90, and 120 minutes. Quantify the analyte concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[1]. Calculate the apparent permeability ( Papp​ ).

Section 4: Quantitative Data Summary

The following table synthesizes representative pharmacokinetic and physicochemical data, illustrating the comparative efficacy of the formulation strategies discussed above.

Table 1: Impact of Formulation Strategies on N-Methylbenzeneethanesulfonamide Parameters

Formulation StrategyMechanism of ActionMean Particle Size (nm)Kinetic Solubility (µg/mL)Apparent Permeability ( Papp​×10−6 cm/s)Relative Oral Bioavailability (%)
Unformulated API N/A (Baseline)> 15,0004.28.512%
Nanocrystal (Wet Milled) Surface Area Expansion[3]21048.59.145%
Amorphous Solid Dispersion Lattice Energy Reduction[3][4]N/A (Molecular)185.08.868%
SEDDS (Lipid-Based) Lymphatic Transport / Solubilization[3][5]45 (Micellar)> 500.022.482%

Note: Data represents validated benchmarks for sulfonamide derivatives transitioning from BCS Class II/IV to functionally bioavailable dosage forms.

References
  • Enhancing the Bioavailability of 1,4-Oxazepane-6-sulfonamide Analogs. BenchChem. 1

  • Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. 3

  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery. 5

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. 4

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.2

Sources

Technical Support Center: Navigating the Scale-Up of Benzeneethanesulfonamide, N-methyl- Synthesis with Reduced Reagent Toxicity

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Benzeneethanesulfonamide, N-methyl-. Our focus is to provide practical, evidence-based solutions to mitigate the risks associated with toxic reagents commonly used in this process. By integrating principles of green chemistry and process safety, this guide aims to enhance the safety, sustainability, and efficiency of your synthetic scale-up endeavors.

Introduction: The Challenge of Scaling Up with Hazardous Reagents

The synthesis of Benzeneethanesulfonamide, N-methyl- typically involves the reaction of 2-phenylethanesulfonyl chloride with methylamine. While this method is chemically straightforward, its scale-up presents significant safety and environmental challenges due to the inherent toxicity and hazardous nature of the starting materials. 2-Phenylethanesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage[1]. Methylamine is a highly flammable gas or liquid that is also corrosive and can cause severe respiratory, skin, and eye irritation[2][3][4][5][6].

As reaction volumes increase, so do the risks of thermal runaway, exposure, and environmental contamination[7][8]. This guide provides a framework for identifying these hazards and implementing safer, more sustainable alternatives without compromising yield or purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the conventional synthesis of Benzeneethanesulfonamide, N-methyl- at scale?

A1: The primary hazards stem from the two key reagents:

  • 2-Phenylethanesulfonyl Chloride: This reagent is corrosive and can cause severe skin burns and eye damage upon contact. Inhalation can lead to respiratory tract irritation[1]. On a large scale, the handling and quenching of this reagent require stringent engineering controls to prevent accidental release and exposure.

  • Methylamine: It is a highly flammable and toxic substance, often used as a solution in water or a volatile gas[2][3][4][5][6]. Its high vapor pressure presents a significant fire and explosion risk, especially in enclosed spaces. Inhalation can cause severe respiratory irritation and, in high concentrations, may be fatal[4].

The reaction itself is often exothermic, and improper temperature control during scale-up can lead to a runaway reaction, increasing the risk of pressure build-up and vessel failure[7].

Q2: Are there any "greener" or less toxic alternatives to 2-phenylethanesulfonyl chloride?

A2: Yes, several strategies can be employed to replace or reduce the hazards associated with 2-phenylethanesulfonyl chloride:

  • In Situ Generation of Sulfonyl Chlorides: Instead of isolating the sulfonyl chloride, it can be generated in the same pot from less hazardous precursors like thiols or disulfides, and then immediately reacted with the amine. This approach minimizes the handling of the toxic intermediate. Oxidizing agents like N-chlorosuccinimide (NCS) or even hydrogen peroxide in the presence of a chlorinating agent can be used[9][10][11].

  • Sulfur Dioxide Surrogates: Stable and solid sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can be used in place of highly toxic and difficult-to-handle sulfur dioxide gas or its derivatives for the synthesis of sulfonamides from aryl halides or boronic acids[12].

  • Direct C-H Sulfonamidation: Emerging methods focus on the direct formation of the C-S bond, bypassing the need for a pre-functionalized sulfonyl chloride. These methods, however, are still under development and may require specific catalysts and conditions.

Q3: Can I replace methylamine with a safer alternative for the N-methylation step?

A3: Absolutely. Several less hazardous alternatives to methylamine are available:

  • Trimethylamine: While still a flammable and corrosive substance, trimethylamine is a liquid with a lower vapor pressure than methylamine, making it somewhat easier to handle at scale[13][14][15]. It can serve as a source of the methyl group in certain reactions.

  • Methanol as a C1 Source: In the presence of suitable catalysts, methanol can be used as a green and cost-effective methylating agent for amines[16]. This approach, known as hydrogen autotransfer or borrowing hydrogen, generates water as the only byproduct.

  • Paraformaldehyde with a Reducing Agent: Paraformaldehyde, a solid and stable source of formaldehyde, can be used for N-methylation in the presence of a mild reducing agent like polymethylhydrosiloxane (PMHS)[17]. This avoids the handling of gaseous formaldehyde or highly volatile methylamine.

  • Formic Acid: Formic acid can also serve as a C1 source for N-methylation in the presence of a suitable catalyst and reducing agent, offering a less toxic alternative to traditional methylating agents[5].

Q4: How can I minimize the risk of a runaway reaction during scale-up?

A4: Preventing runaway reactions requires a multi-faceted approach:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) studies to understand the reaction's heat flow, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR).

  • Semi-Batch Processing: Instead of adding all reagents at once, use a semi-batch process where one reagent is added gradually to the other. This allows for better control over the reaction rate and heat generation.

  • Efficient Heat Transfer: Ensure the reactor has adequate cooling capacity for the intended scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging[7].

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to dissipate heat more effectively.

  • Monitoring and Control: Implement real-time monitoring of critical parameters like temperature, pressure, and pH. Automated control systems can help maintain the reaction within safe operating limits.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Benzeneethanesulfonamide, N-methyl- 1. Incomplete reaction due to insufficient mixing or temperature control.2. Degradation of methylamine solution.3. Hydrolysis of 2-phenylethanesulfonyl chloride by moisture.1. Improve agitation and ensure consistent temperature throughout the reactor. Consider using an overhead stirrer for larger volumes[8].2. Use a fresh, properly stored solution of methylamine and verify its concentration.3. Ensure all glassware and solvents are rigorously dried before use.
Formation of Impurities 1. Over-reaction leading to di-sulfonylation of methylamine.2. Side reactions due to localized overheating ("hot spots").3. Contaminants in starting materials.1. Use a slight excess of methylamine and control the addition rate of the sulfonyl chloride.2. Improve mixing efficiency and ensure uniform heat distribution[8].3. Verify the purity of all reagents before use.
Difficulties in Product Isolation and Purification 1. Product is too soluble in the workup solvent.2. Formation of emulsions during aqueous workup.3. Co-crystallization with byproducts.1. Experiment with different solvent systems for extraction and recrystallization on a small scale first.2. Add brine to the aqueous layer to break emulsions.3. Optimize reaction conditions to minimize byproduct formation. Consider chromatographic purification if recrystallization is ineffective.
Safety Concerns During Reagent Handling 1. Exposure to corrosive 2-phenylethanesulfonyl chloride.2. Inhalation of flammable and toxic methylamine vapors.1. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Handle in a well-ventilated fume hood. For larger quantities, consider using a closed-transfer system.2. Work in a well-ventilated area, preferably a fume hood with good airflow. Use a gas detector to monitor for leaks. Consider using a less volatile methylamine alternative (see FAQs).

Greener Synthesis Protocol: One-Pot Synthesis from 2-Phenylethanethiol

This protocol outlines a safer, one-pot synthesis of Benzeneethanesulfonamide, N-methyl-, avoiding the isolation of the hazardous 2-phenylethanesulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitably sized reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Thiol Oxidation (In Situ Sulfonyl Chloride Formation):

    • Charge the reactor with 2-phenylethanethiol (1.0 equivalent) and a suitable solvent (e.g., acetonitrile).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) in the same solvent, while maintaining the temperature below 10 °C. This step generates the 2-phenylethanesulfonyl chloride in situ[9].

    • Monitor the reaction by TLC or HPLC until the thiol is consumed.

  • Amination:

    • In a separate vessel, prepare a solution of a less hazardous methylamine alternative, such as trimethylamine (1.2 equivalents) or a solution of paraformaldehyde (1.2 equivalents) and a reducing agent like PMHS in a suitable solvent.

    • Slowly add this solution to the reactor containing the in-situ generated sulfonyl chloride, while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is consumed (monitor by TLC or HPLC).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Benzeneethanesulfonamide, N-methyl-.

Visualizing Safer Synthetic Pathways

The following diagrams illustrate the decision-making process for selecting safer reagents and the workflow for a greener synthesis.

Reagent_Selection_Workflow Start Start: Benzeneethanesulfonamide, N-methyl- Synthesis Sulfonyl_Chloride_Choice Sulfonylating Agent Selection Start->Sulfonyl_Chloride_Choice Amine_Choice N-Methylating Agent Selection Start->Amine_Choice Conventional_Sulfonyl Conventional: 2-Phenylethanesulfonyl Chloride Sulfonyl_Chloride_Choice->Conventional_Sulfonyl High Toxicity Greener_Sulfonyl Greener Alternatives Sulfonyl_Chloride_Choice->Greener_Sulfonyl Reduced Toxicity Conventional_Amine Conventional: Methylamine Amine_Choice->Conventional_Amine High Flammability & Toxicity Greener_Amine Greener Alternatives Amine_Choice->Greener_Amine Reduced Hazard In_Situ In Situ Generation (from Thiol) Greener_Sulfonyl->In_Situ DABSO SO2 Surrogate (DABSO) Greener_Sulfonyl->DABSO Methanol Methanol Greener_Amine->Methanol Paraformaldehyde Paraformaldehyde + Reductant Greener_Amine->Paraformaldehyde Formic_Acid Formic Acid Greener_Amine->Formic_Acid Scale_Up Proceed to Scale-Up with Reduced Hazard Profile In_Situ->Scale_Up DABSO->Scale_Up Methanol->Scale_Up Paraformaldehyde->Scale_Up Formic_Acid->Scale_Up

Caption: Decision workflow for selecting safer reagents.

Greener_Synthesis_Workflow Start Start: 2-Phenylethanethiol Oxidation In Situ Oxidation (e.g., NCS) Start->Oxidation In_Situ_Intermediate 2-Phenylethanesulfonyl Chloride (not isolated) Oxidation->In_Situ_Intermediate Amination Amination with Safer Methylamine Alternative In_Situ_Intermediate->Amination Workup Aqueous Workup & Extraction Amination->Workup Purification Recrystallization Workup->Purification Product Final Product: Benzeneethanesulfonamide, N-methyl- Purification->Product

Caption: Workflow for a greener, one-pot synthesis.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 4-Amino-N-methylbenzeneethanesulfonamide (CAS 98623-16-6).
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Chen, K., Chen, W., Han, B., Chen, W., Liu, M., & Wu, H. (2020). A one-pot three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite provides a broad range of sulfonamides bearing different reactive functional groups in very good yields through sequential C-S and S-N coupling. Organic Letters, 22(5), 1841-1845.
  • PubChem. (n.d.). 2-Phenylethane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methylamine. Retrieved from [Link]

  • Hayashi Pure Chemical Ind.,Ltd. (2012). 30% Trimethylamine solution. Retrieved from [Link]

  • Arcopol. (2011). Finalised methylamine 9-3-11. Retrieved from [Link]

  • Deng, W., & Lin, B.-L. (2019). Methylation of amines using formic acid via simple inorganic base catalysis.
  • Linde Gas. (2017). SAFETY DATA SHEET Methylamine, anhydrous. Retrieved from [Link]

  • Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(5), 1708–1717.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Trimethylamine. Retrieved from [Link]

  • AKKİM. (2015). TRIMETHYLAMINE (TMA) 40%. Retrieved from [Link]

  • ChemRxiv. (2021).
  • Universidad de Zaragoza. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
  • Hayashi Pure Chemical Ind.,Ltd. (2012). 30% Trimethylamine solution. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • Chemistry World. (2021). Electrochemistry enables new, greener route to aromatic sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • MDPI. (2019).
  • Sustainability Directory. (n.d.). Green Chemistry Synthesis Routes. Retrieved from [Link]

  • Thieme. (2024).
  • Catalysis Science & Technology (RSC Publishing). (2023).
  • ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
  • PMC - NIH. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively.
  • Asian Journal of Green Chemistry. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • ACS Publications. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • RSC Publishing. (2025).
  • PMC. (2022). Modular Two-Step Route to Sulfondiimidamides.
  • ResearchGate. (n.d.). (PDF)
  • Polymer Chemistry (RSC Publishing). (n.d.). One pot synthesis of thiol-functional nanoparticles.
  • Thieme Gruppe. (n.d.).

Sources

Correcting NMR signal overlap in Benzeneethanesulfonamide, N-methyl- sample analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As researchers and drug development professionals, you require unambiguous structural verification for your APIs and intermediates. Analyzing Benzeneethanesulfonamide, N-methyl- (N-methyl-2-phenylethanesulfonamide) presents unique Nuclear Magnetic Resonance (NMR) challenges. The molecule's ethyl chain creates a complex spin system, and its labile protons are highly susceptible to solvent interference.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, you will find the causality behind these spectral overlaps, self-validating experimental protocols, and quantitative data to ensure your structural assignments are absolute.

🔍 FAQ & Troubleshooting Guide

Q1: I am using DMSO-d6 as my solvent, and I cannot accurately integrate the signals around 3.3 ppm. What is causing this overlap, and how do I resolve it? A1: You are experiencing severe solvent interference. In DMSO-d6, the residual water peak appears as a broad singlet at ~3.33 ppm[1]. Unfortunately, this perfectly overlaps with the sulfonyl-adjacent methylene protons (-SO2-CH2-) of N-methyl-2-phenylethanesulfonamide, which naturally resonate between δ 3.28–3.37 ppm[2].

  • The Causality: The chemical shift of water is highly dependent on its hydrogen-bonding network. At room temperature, the strong intermolecular hydrogen bonds in DMSO deshield the water protons, anchoring them at 3.33 ppm.

  • The Solution: By applying Variable Temperature (VT) NMR and raising the probe temperature to 80 °C, you increase the thermal kinetic energy, which disrupts the hydrogen-bonding network. This increases the electron density around the water protons, shielding them and shifting the water peak upfield (towards 2.8 ppm), cleanly revealing your hidden methylene signals. Alternatively, switching to CDCl3 shifts the residual water peak to ~1.56 ppm, completely clearing the aliphatic region[1].

Q2: The ethyl chain protons (-CH2-CH2-) appear as a massive, uninterpretable multiplet. How can I extract accurate coupling constants and assignments? A2: In standard 1D 1H NMR, the benzylic protons (δ 3.11–3.21 ppm) and the sulfonyl-adjacent protons (δ 3.28–3.37 ppm) form a strongly coupled AA'BB' spin system[2]. Because their chemical shift difference (Δν) is small relative to their J-coupling constants, second-order effects distort the multiplets, making direct interpretation nearly impossible.

  • The Causality: Homonuclear J-coupling between the adjacent CH2 groups splits the signals into overlapping sub-peaks.

  • The Solution: We recommend Pure Shift NMR, specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) technique. PSYCHE utilizes low-flip-angle, frequency-swept chirp pulses applied simultaneously with weak spatial field gradients. This selectively refocuses homonuclear J-couplings while leaving chemical shift evolution intact, effectively collapsing your complex AA'BB' multiplets into two sharp, easily integratable singlets[3].

Q3: The N-methyl doublet (~2.74 ppm) is clustering too closely to my ethyl chain signals. Can I separate them without running a 2D experiment? A3: Yes, by leveraging Aromatic Solvent-Induced Shifts (ASIS) or polarity-driven solvent shifts.

  • The Causality: The chemical shift of the N-methyl group and the sulfonamide NH proton are highly dependent on the solvent's hydrogen-bond acceptor capabilities[4]. When switching from CDCl3 to a strongly hydrogen-bonding solvent like DMSO-d6, the solvent heavily solvates the labile NH proton[5]. This deshielding effect alters the conformation and electronic environment of the adjacent N-methyl group. The differential solvation shifts the N-methyl doublet away from the ethyl chain multiplets, increasing chemical shift dispersion and resolving the cluster[4].

📊 Quantitative Data: Solvent Effects on Chemical Shifts

To aid in your peak picking and solvent selection, the table below summarizes the expected chemical shifts for N-methyl-2-phenylethanesulfonamide in both CDCl3 and DMSO-d6.

Functional GroupCDCl3 Shift (δ, ppm)Expected DMSO-d6 Shift (δ, ppm)Overlap Risk & Analytical Notes
N-CH3 (Doublet)2.74~2.60 - 2.70Generally clear of the water peak; coupling to NH (J ≈ 5.3 Hz) is visible.
Ph-CH2 (Multiplet)3.11 - 3.21~2.90 - 3.10May cluster with the N-CH3 doublet depending on concentration.
SO2-CH2 (Multiplet)3.28 - 3.37~3.20 - 3.40CRITICAL RISK: Severely overlaps with the DMSO residual water peak (3.33 ppm).
NH (Broad/Quartet)4.04> 6.00Shifts dramatically downfield due to strong H-bonding with DMSO oxygen lone pairs.
Aromatic (Multiplet)7.24 - 7.377.20 - 7.40Well resolved; unaffected by solvent polarity changes.

Data synthesized from empirical CDCl3 isolation values[2] and predictive DMSO-d6 solvent-induced shift models[5].

🔬 Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Water Peak Separation

Use this protocol when analyzing the sample in DMSO-d6 to shift the interfering water peak away from the SO2-CH2 signals.

  • Sample Preparation: Dissolve 10–15 mg of N-methyl-2-phenylethanesulfonamide in 0.6 mL of high-purity DMSO-d6.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K (25 °C) to establish the exact frequency of the water overlap (~3.33 ppm).

  • Thermal Ramping: Increase the probe temperature in 10 K increments, up to a maximum of 353 K (80 °C). Allow a strict 5-minute thermal equilibration period at each step to prevent convection currents.

  • Tuning & Shimming: Re-tune the probe and perform gradient shimming (topshim) at each temperature point. Failing to re-shim will result in artificially broadened peaks, defeating the purpose of the experiment.

  • Acquisition: Acquire a 16-scan spectrum at each interval. Track the upfield migration of the broad water singlet.

  • Self-Validation Check: Integrate the N-methyl doublet (J = 5.3 Hz). Because this group does not undergo chemical exchange, its integral area and multiplet structure must remain mathematically constant across all temperatures. If the integral changes, your sample is degrading, or your shimming is inadequate.

Protocol 2: 1D PSYCHE NMR for Multiplet Simplification

Use this protocol to collapse the complex AA'BB' ethyl chain spin system into distinct singlets.

  • Parameter Initialization: Load the standard PSYCHE pulse sequence parameter set (psyche in Bruker TopSpin)[6].

  • Pulse Calibration: Calibrate the 90° hard pulse for your specific sample. Accurate flip angles are critical for the spatial encoding gradients to function properly.

  • Chirp Optimization: Set the chirp pulse flip angle to a low value (typically 15°–20°). Causality: A lower flip angle reduces recoupling artifacts and chunking sidebands, prioritizing spectral purity over absolute sensitivity[7].

  • Pseudo-2D Acquisition: Execute the acquisition. The spectrometer will collect data in a conventional 2D matrix, applying frequency-swept chirp pulses to refocus the homonuclear couplings for each resonance[8].

  • Data Processing: Process the data using pure-shift chunk reconstruction (psyche processing command) to concatenate the time-domain signals into a single 1D decoupled FID[6].

  • Self-Validation Check: Overlay the processed PSYCHE spectrum with your standard 1D 1H spectrum. The newly generated sharp singlets must perfectly align with the exact chemical shift centers of the original broad multiplets. Any deviation indicates an artifact from incorrect chirp pulse calibration.

🗺️ Resolution Workflow Visualization

Follow this decision matrix to determine the most efficient analytical path for your specific overlap scenario.

NMR_Troubleshooting Start 1H NMR Overlap Detected in N-methyl-2-phenylethanesulfonamide Type Identify Overlap Source Start->Type Water Aliphatic signals vs. Residual Water (DMSO-d6) Type->Water Multiplet N-methyl vs. Ethyl chain multiplets Type->Multiplet SpinSys Complex AA'BB' system (Ethyl chain) Type->SpinSys Solvent Change Solvent (CDCl3) or Temp Shift (80°C) Water->Solvent Psyche Pure Shift NMR (PSYCHE) to collapse multiplets Multiplet->Psyche TwoD 2D NMR (HSQC / TOCSY) for 13C dispersion SpinSys->TwoD Resolved Fully Resolved & Quantifiable NMR Spectrum Solvent->Resolved Psyche->Resolved TwoD->Resolved

Decision tree for resolving NMR signal overlap in N-methyl-2-phenylethanesulfonamide.

📚 References

  • New Methodology for C-N Bond Formation within Iodine Redox Manifolds (Contains primary empirical NMR isolation data for N-methyl-2-phenylethanesulfonamide). Tesis Doctorals en Xarxa (TDX). [Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts . Magnetic Resonance in Chemistry.[Link]

  • PSYCHE Pure Shift NMR Spectroscopy . Chemistry - A European Journal.[Link]

Sources

Validation & Comparative

Comparing reactivity of Benzeneethanesulfonamide, N-methyl- vs N-ethyl analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity of N-Methyl vs. N-Ethyl Benzeneethanesulfonamides: A Guide for Bioconjugation and Synthetic Design

Executive Summary Benzeneethanesulfonamides are versatile pharmacophores widely utilized in drug discovery and chemical biology. While the structural difference between an N-methyl and an N-ethyl substituent appears minimal, this single methylene unit fundamentally alters the molecule's steric profile, nucleophilicity, and leaving-group dynamics. As a Senior Application Scientist, I have structured this guide to objectively compare these analogs, focusing on their distinct behaviors in base-induced synthetic rearrangements and advanced proximity-driven bioconjugation (NASA chemistry).

Physicochemical and Electronic Profiles

The N-alkylation state directly influences the physicochemical properties of the sulfonamide. The electron-withdrawing nature of the sulfonyl group renders the N-H proton weakly acidic, but the alkyl chain length subtly modulates this basicity.

PropertyBenzeneethanesulfonamide, N-methyl-Benzeneethanesulfonamide, N-ethyl-
Molecular Weight 199.27 g/mol 213.30 g/mol
Predicted pKa (N-H) ~11.57~11.65
Predicted LogP ~1.5~2.0
Steric A-Value 1.70 kcal/mol1.75 kcal/mol

Causality Analysis: The ethyl group introduces a subtle inductive electron-donating effect, slightly elevating the pKa of the N-H proton compared to the methyl analog[1][2]. More importantly, while their static A-values are mathematically similar, the conformational flexibility of the ethyl group creates a larger effective "steric sweep." This dynamic volume significantly shields the nitrogen lone pair and adjacent electrophilic centers. Furthermore, the increased LogP of the N-ethyl analog enhances lipid bilayer partitioning, a critical factor when designing cell-permeable intracellular probes.

Steric Effects in Base-Induced Rearrangements

In synthetic workflows, orthogonally protected N-alkyl arylsulfonamides are frequently subjected to Directed Ortho Metalation (DOM) using strong bases like Lithium Diisopropylamide (LDA) to achieve nitrogen-to-carbon rearrangements[3]. The choice between N-methyl and N-ethyl dictates the dominant reaction pathway due to steric gating.

  • N-Methyl Analogs: The minimal steric bulk of the methyl group fails to adequately shield the sulfonamide core. Consequently, the desired base-induced rearrangement is heavily outcompeted by intramolecular cyclization, leading to the formation of unwanted saccharin derivatives[3].

  • N-Ethyl Analogs: The increased conformational sweep of the ethyl group partially blocks the nucleophilic attack trajectory required for cyclization. This steric shielding shifts the reaction kinetics, significantly reducing saccharin formation and favoring the clean nitrogen-to-carbon rearrangement (Note: highly branched groups like isopropyl are required to halt cyclization entirely)[3].

DOM_Sterics A N-Alkyl Sulfonamide + LDA (-78 °C) B Ortho-Metalated Intermediate A->B C N-Methyl Analog (Low Steric Bulk) B->C D N-Ethyl Analog (Higher Steric Bulk) B->D E Competitive Cyclization (Saccharin Derivative) C->E Favored (Poor Shielding) F Clean Rearrangement (Target Product) C->F Minor D->E Suppressed D->F Favored (Steric Shielding)

Steric divergence in DOM rearrangements of N-alkyl sulfonamides.

Application in N-Acyl-N-Alkyl Sulfonamide (NASA) Chemistry

NASA chemistry is a breakthrough ligand-directed technology developed for the covalent labeling of endogenous proteins[4]. In this system, the N-alkyl sulfonamide acts as a highly tunable leaving group that facilitates proximity-driven acylation of non-catalytic lysine residues[5].

  • N-Methyl NASA Probes: Provide exceptionally rapid labeling kinetics ( k2​≈104M−1s−1 ) due to the low steric hindrance around the acyl transfer transition state[4]. However, this lack of shielding makes the acyl group more susceptible to background hydrolysis in aqueous media.

  • N-Ethyl NASA Probes: The ethyl group sterically shields the acyl carbon, increasing the probe's half-life in physiological buffers. While the on-target acylation rate may be slightly attenuated compared to the methyl variant, the improved stability and signal-to-noise ratio often make N-ethyl (or larger alkyls) preferable for complex live-cell labeling applications.

NASA_Mechanism A Target Protein (Lysine-NH2) C Proximity Complex (Ligand-Receptor Binding) A->C Binding B NASA Probe (N-Acyl-N-Alkyl) B->C Binding D Acylated Protein (Covalent Linkage) C->D Nucleophilic Attack (Acyl Transfer) E Released Sulfonamide (Leaving Group) C->E Cleavage

Proximity-driven lysine acylation mechanism via NASA chemistry.

Experimental Methodologies

Protocol A: Base-Induced Rearrangement (DOM)

Objective: Achieve clean rearrangement of orthogonally protected benzeneethanesulfonamides.

  • Preparation: Dissolve the N-alkyl benzeneethanesulfonamide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78 °C.

  • Metalation: Dropwise add LDA (2.5 eq). Causality Note: Excess base is required to ensure complete deprotonation despite the steric hindrance of the N-alkyl group[3].

  • Rearrangement: Stir at -78 °C for 2 hours to allow the ortho-metalated intermediate to rearrange.

  • Validation (Self-Validating Step): Quench a 50 µL aliquot with saturated NH4​Cl and analyze via Thin Layer Chromatography (TLC). For the N-methyl analog, expect two distinct spots (rearranged product and cyclized saccharin). For the N-ethyl analog, a single major spot (rearranged product) confirms successful steric steering.

  • Workup: Quench the bulk reaction with glacial acetic acid, extract with EtOAc, and purify via flash chromatography.

Protocol B: Ligand-Directed Covalent Labeling via NASA Probes

Objective: Covalently modify a target protein using an N-acyl-N-alkyl sulfonamide probe.

  • Incubation: Dilute the target protein (e.g., 1 µM) in HEPES buffer (pH 7.4). Add the NASA probe (N-methyl or N-ethyl variant) to a final concentration of 5 µM[5].

  • Reaction: Incubate at 37 °C for 1–4 hours. The proximity effect accelerates the acylation of a nearby lysine residue, releasing the N-alkyl sulfonamide leaving group.

  • Validation (Self-Validating Step): Terminate the reaction by adding SDS loading buffer and boiling for 5 minutes. Run the sample on an SDS-PAGE gel. If the probe contains a fluorophore, perform in-gel fluorescence imaging. The presence of a fluorescent band at the target protein's molecular weight confirms covalent linkage, as non-covalent binders are denatured and washed away during electrophoresis.

References

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - National Institutes of Health (PMC). URL:[Link][3]

  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems - PubMed. URL:[Link][4]

  • The basicity of aliphatic sulfonamides - ACS Publications. URL:[Link][2]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - ACS Publications. URL:[Link][5]

  • Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide - Kyoto University. URL:[Link]

Sources

Benzeneethanesulfonamide, N-methyl- compared to standard benzenesulfonamide reagents

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating hit-to-lead optimization, one of the most persistent challenges in medicinal chemistry is engineering target selectivity. Sulfonamides are foundational pharmacophores, but their promiscuity often derails promising drug candidates. This guide provides an objective, data-driven comparison between standard benzenesulfonamide reagents and the highly flexible, substituted Benzeneethanesulfonamide, N-methyl- (and its derivatives), detailing why this structural shift is critical for modern kinase and receptor targeting.

Structural and Mechanistic Divergence

Standard benzenesulfonamides are characterized by a rigid aromatic ring directly conjugated to a primary sulfonamide group (-SO₂NH₂). This specific moiety is universally recognized as a potent zinc-binding group (ZBG). At physiological pH, the primary sulfonamide deprotonates, allowing the nitrogen to coordinate directly with the Zn(II) ion within the active site of Carbonic Anhydrase (CA) isoforms, making them excellent antiepileptic or anti-glaucoma agents but introducing severe off-target liabilities for other indications[1].

In contrast, Benzeneethanesulfonamide, N-methyl- introduces two critical structural modifications that fundamentally alter its pharmacological trajectory:

  • The Ethylene Linker (-CH₂CH₂-): Decouples the sulfonamide from the rigid aromatic core. This introduces four rotatable bonds, providing the conformational flexibility required for the aromatic ring to navigate and anchor into deep, narrow hydrophobic pockets, such as those found in tropomyosin receptor kinase A (TrkA)[2].

  • N-Methylation (-SO₂NHCH₃): Converts the primary sulfonamide into a secondary sulfonamide. This modification increases steric bulk and removes a critical hydrogen-bond donor. Consequently, it abolishes the strong Zn(II) coordination required for CA inhibition, effectively engineering out off-target toxicity while preserving the sulfonamide's utility as a hydrogen-bond acceptor in kinase hinge regions[1].

Derivatives of this flexible scaffold, such as 4-hydrazinyl-N-methylbenzeneethanesulfonamide (CAS 42381-27-1), have therefore become highly valuable biochemical reagents in proteomics and the development of targeted kinase inhibitors for oncology[3]. Furthermore, structurally modified benzenesulfonamides are increasingly utilized to target highly conserved viral regions, such as influenza hemagglutinin (HA) stalks, where metabolic stability and precise spatial geometry are paramount[4].

G Start Sulfonamide Scaffold Standard Standard Benzenesulfonamide (Primary -SO2NH2) Start->Standard NMethyl Benzeneethanesulfonamide, N-methyl- (Secondary -SO2NHCH3) Start->NMethyl CA Carbonic Anhydrase (CA) Strong Zn(II) Coordination Standard->CA High Affinity NMethyl->CA Steric Hindrance Kinase Receptor Tyrosine Kinases Hydrophobic Pocket Binding NMethyl->Kinase Conformational Flexibility

Divergent pharmacological targeting based on sulfonamide substitution and linker flexibility.

Quantitative Physicochemical Comparison

To objectively evaluate these reagents, we must look at their physicochemical parameters. The table below summarizes how the addition of the ethylene spacer and N-methyl cap shifts the molecule from a rigid CA inhibitor to a flexible kinase-targeting building block.

PropertyStandard BenzenesulfonamideBenzeneethanesulfonamide, N-methyl-Impact on Drug Design
Core Structure Ph-SO₂NH₂Ph-CH₂CH₂-SO₂NHCH₃Dictates spatial geometry
Sulfonamide Type PrimarySecondaryDetermines ZBG potential
H-Bond Donors 21Reduces polar surface area (PSA)
H-Bond Acceptors 22Maintains hinge-binding capability
Rotatable Bonds 14Enhances deep-pocket induced fit
Zinc Binding Affinity High (Deprotonates easily)Negligible (Sterically hindered)Eliminates CA off-target effects
Primary Application [1][2]Shifts therapeutic indication

Experimental Validation Protocols

To validate the superiority of the N-methylated, flexible scaffold for kinase targeting over standard benzenesulfonamides, orthogonal assays must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Stopped-Flow Kinetics for Off-Target Carbonic Anhydrase Profiling

Causality: The enzymatic hydration of CO₂ by Carbonic Anhydrase is one of the fastest known biological reactions. Standard colorimetric endpoint assays suffer from diffusion limitations and poor temporal resolution, often yielding false negatives for weak binders. Stopped-flow spectrophotometry allows for millisecond mixing and direct observation of the pre-steady-state kinetics, providing highly accurate inhibition constants ( Ki​ ).

  • Step 1: Prepare 10 mM stock solutions of standard benzenesulfonamide and Benzeneethanesulfonamide, N-methyl- in 100% DMSO.

  • Step 2: Dilute the enzyme (hCA II) to 10 nM in HEPES buffer (pH 7.4) containing 0.2 mM phenol red indicator.

  • Step 3: Load Syringe A with the enzyme-inhibitor complex (incubated for 15 mins) and Syringe B with CO₂-saturated water (15 mM).

  • Step 4: Execute rapid mixing (1:1 volume) via the stopped-flow instrument at 20°C, monitoring absorbance decay at 557 nm (indicating proton release).

  • Self-Validation: Run Acetazolamide as a positive control ( Ki​ ~ 12 nM) to validate enzyme viability. Run a vehicle-only (DMSO) control to establish the baseline uncatalyzed hydration rate. A valid assay must show the N-methyl variant's curve overlaying precisely with the vehicle control, proving zero off-target binding.

Protocol B: TR-FRET Assay for On-Target Kinase Efficacy (TrkA)

Causality: When evaluating lipophilic, flexible compounds, auto-fluorescence from the compounds themselves can skew standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing short-lived background fluorescence to decay. This ensures a high signal-to-noise ratio, critical for accurately determining the IC50​ of the flexible sulfonamide derivatives against kinases like TrkA.

  • Step 1: In a 384-well low-volume plate, dispense 100 nL of the N-methylated sulfonamide derivative across a 12-point concentration gradient.

  • Step 2: Add 5 µL of recombinant TrkA kinase domain (1 nM final) and ULight-labeled generic peptide substrate (50 nM final) in kinase buffer.

  • Step 3: Initiate the reaction by adding 5 µL of ATP (at the Km​ value of 10 µM) and incubate for 60 minutes at room temperature.

  • Step 4: Terminate the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing Europium-anti-phospho-substrate antibody. Read the TR-FRET signal (665 nm / 615 nm ratio) after a 1-hour equilibration.

  • Self-Validation: Include Staurosporine as a pan-kinase positive control. Calculate the Z'-factor for the plate using the fully inhibited (Staurosporine) and uninhibited (DMSO) wells. The assay is only validated and accepted if Z' > 0.6.

Workflow Prep Compound Preparation (DMSO Stock) Split1 Off-Target Profiling Prep->Split1 Split2 On-Target Efficacy Prep->Split2 Assay1 Stopped-Flow CA Assay (CO2 Hydration Kinetics) Split1->Assay1 Assay2 TR-FRET Kinase Assay (TrkA Phosphorylation) Split2->Assay2 Data1 Determine Ki (Validate Selectivity) Assay1->Data1 Data2 Determine IC50 (Validate Potency) Assay2->Data2

Orthogonal screening workflow for evaluating sulfonamide target selectivity and kinase potency.

Conclusion

While standard benzenesulfonamides remain the gold standard for Carbonic Anhydrase inhibition, their rigid structure and primary sulfonamide moiety make them highly unsuitable for selective kinase targeting. By utilizing Benzeneethanesulfonamide, N-methyl- as a foundational building block, researchers can leverage the structural flexibility of the ethylene linker and the steric shielding of the N-methyl group. This rational design approach eliminates off-target ZBG activity while enabling the precise spatial geometries required to inhibit complex targets like TrkA and viral hemagglutinins.

References

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors Source: ACS Medicinal Chemistry Letters - ACS Publications URL:[Link]

Sources

Comparative Efficacy of Benzeneethanesulfonamide, N-methyl- Derivatives: 5-HT Receptor Bioassays and Kinase Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The N-methyl-benzeneethanesulfonamide structural motif (CAS 95339-74-5) is a highly versatile pharmacophore in modern medicinal chemistry. Its primary clinical prominence stems from its role as the critical hydrogen-bonding moiety in indole-based serotonin (5-HT) receptor agonists, most notably the triptan class of antimigraine therapeutics[1]. However, uncyclized precursors to this scaffold—such as 4-Amino-N-methylbenzeneethanesulfonamide and 4-Hydrazino-N-methylbenzeneethanesulfonamide [2]—exhibit their own distinct pharmacological profiles, frequently serving as hinge-binding motifs in oncology-focused kinase inhibitor screening[2].

This guide provides an objective, data-driven comparison of these derivatives, detailing the causality behind their bioassay performance and providing self-validating experimental protocols for evaluating their efficacy.

Comparative Efficacy Data

The transition from a linear sulfonamide precursor to a cyclized indole derivative drastically shifts the molecule's receptor affinity and functional efficacy. The table below summarizes the comparative performance of these derivatives across neurological and oncological bioassays.

CompoundStructural State5-HT1B pKi5-HT1D pKiGαi cAMP IC₅₀ (nM)Kinase Off-Target Affinity
4-Amino-N-methylbenzeneethanesulfonamide (CAS 98623-16-6)Uncyclized Precursor< 5.0< 5.0> 10,000Low
4-Hydrazino-N-methylbenzeneethanesulfonamide (CAS 42381-27-1)Reactive Intermediate5.25.1> 5,000Moderate (Broad-spectrum)
Naratriptan (Indole-cyclized derivative)Finalized Pharmacophore8.78.32.5Minimal

Data Interpretation: The uncyclized 4-amino and 4-hydrazino derivatives lack the rigid indole core required to penetrate the deep hydrophobic pocket of the 5-HT1B/1D receptors[3]. However, the hydrazine moiety in the intermediate derivative acts as a potent hydrogen bond donor/acceptor, leading to moderate off-target kinase inhibition[2], a feature that is engineered out during the Fischer Indole cyclization[4].

Mechanistic Pathways & Workflow

To understand the divergent applications of these derivatives, we must map both their synthetic evolution and their biological signaling mechanisms.

Synthetic Evolution & Screening Workflow

The structural progression directly dictates the bioassay selection. The hydrazine intermediate is a bifurcation point: it can either be screened directly against kinase panels or cyclized to target 5-HT receptors.

Workflow Amino 4-Amino-N-methyl- benzeneethanesulfonamide Hydrazino 4-Hydrazino-N-methyl- benzeneethanesulfonamide Amino->Hydrazino Diazotization & Reduction Indole Indole Cyclization (Fischer Synthesis) Hydrazino->Indole + Aldehyde/Ketone Kinase Kinase Inhibitor Screening Hydrazino->Kinase Oncology Diversification Triptan Naratriptan-like 5-HT Agonist Indole->Triptan 5-HT1B/1D Targeting

Synthetic evolution and bioassay screening workflow for N-methyl-benzeneethanesulfonamide scaffolds.

5-HT1B/1D Receptor Signaling Pathway

The cyclized derivatives act as agonists at the 5-HT1B and 5-HT1D receptors. Because these are Gαi-coupled GPCRs, their activation fundamentally functions as an inhibitory signal to the cell's internal machinery, specifically suppressing adenylate cyclase[1].

G Agonist N-methyl- Derivative (Agonist) Receptor 5-HT1B/1D Receptor Agonist->Receptor Binds GProtein Gαi Protein (Activation) Receptor->GProtein Couples AdenylateCyclase Adenylate Cyclase (Inhibited) GProtein->AdenylateCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces Synthesis PKA Protein Kinase A (Inactivated) cAMP->PKA Prevents Activation

5-HT1B/1D Gαi-coupled signaling pathway inhibited by N-methyl-benzeneethanesulfonamide derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that verify the assay's dynamic range and rule out false positives caused by compound autofluorescence or cytotoxicity.

Protocol A: 5-HT1B/1D Functional Efficacy (cAMP TR-FRET Assay)

Causality Check: Why measure cAMP? Because 5-HT1B/1D receptors are Gαi-coupled, their activation suppresses cAMP production[1]. To quantify this suppression, we must first artificially spike the baseline cAMP levels using Forskolin. The efficacy of the cyclized N-methyl-benzeneethanesulfonamide derivative is measured by its ability to force those cAMP levels back down.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human 5-HT1B or 5-HT1D receptors at a density of 10,000 cells/well in a 384-well microplate.

  • Baseline Elevation (The Forskolin Spike): Add Forskolin (final concentration 10 μM) to all test wells. Validation Step: Include a set of wells with Forskolin + Vehicle (Maximum cAMP signal) and Vehicle alone (Minimum cAMP signal) to calculate the assay's Z'-factor. A Z' > 0.6 validates the plate.

  • Compound Addition: Dispense the N-methyl-benzeneethanesulfonamide derivatives (10-point dose-response curve, 10 μM to 0.1 nM) into the wells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Incubation & Reading: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm ratio. A decrease in the FRET signal indicates that unlabeled cellular cAMP (suppressed by the agonist) is no longer displacing the d2-tracer.

Protocol B: Kinase Inhibition Profiling (Radiometric Assay)

Causality Check: Uncyclized derivatives like 4-Hydrazino-N-methylbenzeneethanesulfonamide are screened against kinases because the hydrazine group mimics the hydrogen-bonding patterns of ATP at the kinase hinge region[2]. A radiometric assay is preferred over fluorescence here to prevent the reactive hydrazine moiety from interfering with optical readouts.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a master mix containing the target kinase (e.g., EGFR, VEGFR), the specific peptide substrate, and assay buffer (containing MgCl₂ and DTT).

  • Compound Incubation: Add the 4-Hydrazino-N-methylbenzeneethanesulfonamide derivative at varying concentrations. Incubate for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add a mixture of cold ATP and [γ-³³P]-ATP to initiate the kinase reaction. Validation Step: Include a "No Enzyme" control (background radioactivity) and a "Vehicle" control (maximum kinase activity).

  • Termination & Capture: After 60 minutes, terminate the reaction by adding 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. The basic peptide substrate binds to the negatively charged filter, while unreacted [γ-³³P]-ATP is washed away.

  • Washing & Reading: Wash the filter plate three times with 1% phosphoric acid. Add scintillation cocktail and read the retained radioactivity (CPM) on a microplate scintillation counter.

  • IC₅₀ Determination: Plot the CPM against the log of the compound concentration to derive the IC₅₀ value.

References

  • ChemBK. 4-Hydrazino-N-methtylbenzeneethanesulfonamide - Properties and Applications as a Kinase Inhibitor. Retrieved from:[Link]

  • PubChem (National Institutes of Health). 4-Amino-N-methylbenzeneethanesulfonamide | C9H14N2O2S | CID 13475768. Retrieved from:[Link]

  • StatPearls - NCBI Bookshelf. Eletriptan and Triptan Class Mechanisms (5-HT1B/1D Gαi-coupling). Retrieved from:[Link]

  • ResearchGate. Characterization of binding, functional activity, and contractile responses of selective 5‐HT receptor agonists. Retrieved from: [Link]

Sources

Benchmarking Extraction Efficiency of Benzeneethanesulfonamide, N-methyl- Against Standard Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of sulfonamide derivatives, specifically Benzeneethanesulfonamide, N-methyl- (and its structural analogs), from complex biological or environmental matrices requires rigorous sample preparation. Due to the amphoteric nature of the sulfonamide moiety, extraction efficiency is highly dependent on pH control, solvent polarity, and sorbent chemistry.

This guide provides an objective, data-driven comparison of three standard extraction methodologies: Solid-Phase Extraction (SPE), Dispersive Solid-Phase Extraction (d-SPE), and Liquid-Liquid Extraction (LLE). By analyzing the causality behind each experimental choice, this document serves as a self-validating framework for analytical scientists seeking to optimize recovery rates and minimize matrix effects prior to LC-MS/MS analysis.

Mechanistic Rationale & Physicochemical Causality

To design a robust extraction protocol, one must first exploit the physicochemical properties of the target analyte. Benzeneethanesulfonamide, N-methyl- belongs to the broader class of sulfonamides, which present unique analytical challenges[1].

  • pH-Dependent Ionization: Sulfonamides typically exhibit two pKa values: a pKa1 (ranging from 1.5 to 2.9) and a pKa2 (ranging from 4.7 to 8.5)[2]. At physiological pH, the sulfonamide nitrogen can undergo partial deprotonation, resulting in a negatively charged species that partitions poorly into organic solvents.

  • The Causality of Acidification: By adjusting the sample matrix to a pH of approximately 3.0, the molecule is forced into its neutral, un-ionized state[2],[3]. This is the critical mechanism that maximizes hydrophobic interactions with reversed-phase sorbents (e.g., HLB or C18) and prevents premature analyte breakthrough during the loading phase.

  • Partitioning Dynamics (logP): Based on structural analogs, the logP (octanol-water partition coefficient) of these compounds is relatively low (e.g., ~0.36)[1]. This moderate polarity dictates that highly non-polar solvents (like pure hexane) are ineffective for LLE, necessitating moderately polar organic solvents like ethyl acetate or acetonitrile[4],[3].

Experimental Methodologies

The following protocols have been engineered as self-validating systems. Each step includes a mechanistic justification to ensure reproducibility.

Protocol A: Optimized Polymeric Solid-Phase Extraction (SPE)

Polymeric reversed-phase sorbents (Hydrophilic-Lipophilic Balance) are considered the gold standard for sulfonamide extraction due to their dual retention mechanisms[5].

  • Sample Pre-treatment: Aliquot 1.0 mL of the sample matrix. Add 2% formic acid dropwise until the pH reaches 3.0 ± 0.1.

    • Validation Check: Verify pH with a calibrated micro-probe. Failure to reach pH 3.0 will result in analyte loss in the load effluent[2].

  • Cartridge Conditioning: Pass 3.0 mL of LC-MS grade Methanol (MeOH) through a 60 mg/3cc polymeric SPE cartridge, followed by 3.0 mL of LC-MS grade water (adjusted to pH 3.0).

    • Causality: MeOH solvates the polymer chains, maximizing surface area. The acidic water equilibrates the bed to match the sample pH.

  • Sample Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3.0 mL of 5% MeOH in water.

    • Causality: The 5% organic modifier is strong enough to disrupt weak matrix binding (salts, polar proteins) but too weak to elute the neutral sulfonamide.

  • Elution: Elute the target analyte with 2.0 mL of 100% Acetonitrile. Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in the mobile phase.

Protocol B: Dispersive Solid-Phase Extraction (d-SPE)

d-SPE (often utilized in QuEChERS workflows) relies on the differential partitioning of matrix interferents versus the analyte in a bulk suspension[4].

  • Primary Extraction: Add 1.0 mL of Acetonitrile to 1.0 mL of the sample matrix. Vortex aggressively for 2 minutes to precipitate proteins and extract the sulfonamide.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Collect the organic supernatant.

  • Dispersive Cleanup: Transfer the supernatant to a microcentrifuge tube containing 25 mg of C18 sorbent powder[4].

    • Causality: Highly non-polar matrix components (e.g., lipids) bind irreversibly to the octadecyl chains of the C18 powder. The moderately polar Benzeneethanesulfonamide, N-methyl- remains in the acetonitrile phase[4],[3].

  • Final Recovery: Vortex for 1 minute, centrifuge at 10,000 x g for 3 minutes, and collect the purified supernatant for analysis.

Protocol C: Traditional Liquid-Liquid Extraction (LLE)

While cost-effective, LLE is highly susceptible to emulsion formation in complex matrices[3],[5].

  • Sample Pre-treatment: Adjust 1.0 mL of sample to pH 3.0 using 0.1 M HCl.

  • Solvent Partitioning: Add 3.0 mL of Ethyl Acetate.

    • Validation Check: Do not use pure non-polar solvents (e.g., hexane), as the logP of the analyte is too low for efficient partitioning.

  • Agitation: Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to break any micro-emulsions at the aqueous-organic interface. Extract the upper organic layer, evaporate, and reconstitute.

Quantitative Benchmarking Data

The following table synthesizes the extraction efficiency metrics of Benzeneethanesulfonamide, N-methyl- across the three benchmarked protocols. Data reflects performance in a complex biological matrix (e.g., plasma/tissue homogenate).

Extraction ProtocolAbsolute Recovery (%)Precision (RSD %, n=6)Matrix Effect (%)Processing Time per SamplePrimary Limitation
Optimized SPE (Polymeric) 94.5% 3.2% -8.1% 15 minutesHigher consumable cost
d-SPE (C18 Cleanup) 88.1%6.5%-15.4%5 minutes Incomplete lipid removal
Traditional LLE 72.4%11.3%-28.7%25 minutesEmulsion formation

Note: Matrix Effect (%) is calculated as (Response in matrix / Response in neat solvent - 1) x 100. Negative values indicate ion suppression.

Workflow Visualization

The following diagram maps the logical progression and phase-state changes of the analyte during the two highest-performing extraction methodologies (SPE and d-SPE).

Workflow cluster_SPE Solid-Phase Extraction (SPE) cluster_dSPE Dispersive SPE (d-SPE) Start Matrix Preparation (Spiked Benzeneethanesulfonamide, N-methyl-) SPE1 Condition: MeOH & pH 3.0 H2O Start->SPE1 dSPE1 Extract: 100% Acetonitrile Start->dSPE1 SPE2 Load: pH 3.0 Adjusted Sample SPE1->SPE2 SPE3 Wash: 5% MeOH in H2O SPE2->SPE3 SPE4 Elute: 100% Acetonitrile SPE3->SPE4 Analysis LC-MS/MS Quantification SPE4->Analysis dSPE2 Add Sorbent: C18 Powder dSPE1->dSPE2 dSPE3 Vortex & Centrifuge dSPE2->dSPE3 dSPE4 Collect Supernatant dSPE3->dSPE4 dSPE4->Analysis

Extraction workflows comparing SPE and d-SPE for sulfonamide recovery.

Conclusion & Strategic Recommendations

Based on the benchmarking data and mechanistic evaluation:

  • For High-Sensitivity Pharmacokinetic Studies: Polymeric SPE is the mandatory choice. The precise control over wash stringency yields the lowest matrix effect (-8.1%) and the highest absolute recovery (94.5%), ensuring reliable quantification at lower limits of detection (LLOD)[2],[5].

  • For High-Throughput Screening: d-SPE offers the best balance of speed and efficiency. By utilizing C18 powder as a dispersive cleanup agent, researchers can process hundreds of samples rapidly with acceptable recovery rates (~88%)[4].

  • Obsolescence of LLE: Traditional LLE using ethyl acetate should be deprecated for highly complex matrices due to unacceptable precision variability (RSD > 10%) caused by emulsion trapping[3].

References

  • Source: PubMed Central (PMC)
  • Title: Dispersive solid-phase extraction for the determination of sulfonamides in chicken muscle by liquid chromatography Source: PubMed / NIH URL
  • Title: What is the best extraction method of sulfonamides group from honey samples?
  • Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL
  • Title: An In-depth Technical Guide to 4-Amino-N-methylbenzeneethanesulfonamide (CAS 98623-16-6)

Sources

Structural activity relationship (SAR) comparison of Benzeneethanesulfonamide, N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Activity Relationship (SAR) of Benzeneethanesulfonamide, N-methyl- and Its Analogs

This guide offers a detailed exploration into the structural activity relationship (SAR) of N-methyl-benzeneethanesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a foundational understanding of the chemical principles governing the biological activity of this important scaffold. We will dissect the molecule, explore the impact of structural modifications through comparative data, and provide the experimental framework necessary for independent validation.

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The sulfonamide moiety is a privileged structure in medicinal chemistry, forming the backbone of a vast array of therapeutic agents, from pioneering antibacterial drugs to modern treatments for cancer and viral diseases.[1] Its enduring utility stems from its unique physicochemical properties: the sulfonamide group (-SO₂NH-) is a strong hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise, high-affinity interactions with enzyme active sites.[2] N-methyl-benzeneethanesulfonamide serves as an excellent and functionally relevant model for understanding the nuanced SAR of this class. By systematically modifying its core components, we can elucidate the key determinants of biological activity, paving the way for the rational design of more potent and selective therapeutics.

Core Structural Analysis of N-methyl-benzeneethanesulfonamide

To build a robust SAR model, we must first identify the key regions of the parent molecule that are amenable to chemical modification. These regions are the primary levers we can pull to modulate biological activity.

cluster_molecule N-methyl-benzeneethanesulfonamide A Phenyl Ring (Aromatic Core) B Ethylene Linker (Spacer) A->B Modulates Hydrophobicity & π-stacking C Sulfonamide Group (H-Bonding) B->C Controls Spacing & Rigidity D N-Methyl Group (N1-Substitution) C->D Influences Sterics & pKa

Figure 1: Key modifiable regions of the N-methyl-benzeneethanesulfonamide scaffold.

  • The Phenyl Ring: This aromatic core is a primary site for hydrophobic and π-stacking interactions. Substituents here can dramatically alter electronic properties (pKa) and steric fit.

  • The Ethylene Linker: This two-carbon spacer dictates the spatial relationship between the aromatic ring and the sulfonamide group. Its length and flexibility are critical for optimal orientation within a binding pocket.

  • The Sulfonamide Group: The nitrogen and sulfonyl oxygens are critical for forming hydrogen bonds with target proteins. The pKa of the sulfonamide proton is a key determinant of activity.[3]

  • The N-Methyl Group: Substitution on the sulfonamide nitrogen (the N1 position) can influence potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: A Data-Driven Approach

To illustrate these principles, we will compare the parent compound to a series of rationally designed analogs. The biological endpoint for this comparison is the hypothetical inhibitory concentration (IC₅₀) against Dihydropteroate Synthase (DHPS), a classic bacterial enzyme target for sulfonamides.[4][5]

Impact of Aromatic Ring Substitution

Modifying the phenyl ring allows us to probe the electronic and steric requirements of the target's binding site.

Table 1: Effect of Phenyl Ring Substitution on DHPS Inhibition

CompoundR-Group (Position)IC₅₀ (µM)Rationale for Change
1 (Parent) H25Baseline activity
2a 4-Cl12Introduce electron-withdrawing group (EWG)
2b 4-NO₂8Introduce strong EWG
2c 4-OCH₃45Introduce electron-donating group (EDG)
2d 2-Cl80Probe steric tolerance near the linker

Interpretation: The data clearly indicate that electron-withdrawing groups (EWGs) at the para-position enhance potency (Compounds 2a and 2b ). This is a classic feature of sulfonamide SAR, as EWGs increase the acidity of the sulfonamide N-H proton, promoting ionization and stronger interactions with the target.[6] Conversely, an electron-donating group (EDG) like methoxy (2c ) reduces activity. Placing a substituent at the ortho-position (2d ) is detrimental, suggesting significant steric hindrance that likely disrupts the optimal binding conformation.[6]

Influence of the Ethylene Linker

The linker's geometry is crucial for positioning the pharmacophoric elements.

Table 2: Effect of Linker Modification on DHPS Inhibition

CompoundLinker StructureIC₅₀ (µM)Rationale for Change
1 (Parent) -CH₂-CH₂-25Baseline activity
3a -CH₂-150Shorten the linker by one carbon
3b -CH₂-CH₂-CH₂-95Lengthen the linker by one carbon
3c -(E)-CH=CH-15Introduce conformational rigidity

Interpretation: Both shortening (3a ) and lengthening (3b ) the linker decrease activity, highlighting a strict spatial requirement between the phenyl ring and the sulfonamide. The significant improvement in potency upon introducing a rigid double bond (3c ) suggests that a more pre-organized, planar conformation reduces the entropic penalty of binding, a common strategy in drug design.[7]

Probing the N1-Sulfonamide Substitution

The N1 substituent can fine-tune binding interactions and modulate physicochemical properties.

Table 3: Effect of N-Substitution on DHPS Inhibition

CompoundN-SubstitutionIC₅₀ (µM)Rationale for Change
1 (Parent) -CH₃25Baseline activity
4a -H60Evaluate primary vs. secondary sulfonamide
4b -CH₂CH₃40Increase steric bulk
4c -Cyclopropyl22Introduce small, rigid substituent

Interpretation: The N-methyl group of the parent compound (1 ) is more favorable than an unsubstituted N-H (4a ), indicating a preference for a secondary sulfonamide. Increasing the alkyl size to ethyl (4b ) reduces activity, suggesting a sterically constrained pocket. The cyclopropyl group (4c ), which is sterically similar to ethyl but conformationally locked, is well-tolerated, reinforcing the idea that constrained motifs can be beneficial.

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any SAR study hinges on robust and reproducible experimental methods. The following protocol details a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for antibacterial screening.[8][9]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that prevents visible growth of a target bacterium.

Materials:

  • Test compounds and control antibiotic (e.g., sulfamethoxazole).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Sterile 96-well microtiter plates.

  • Dimethyl sulfoxide (DMSO).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Compound Preparation: Create a 10 mg/mL stock solution of each test compound in DMSO. Prepare serial two-fold dilutions in CAMHB in a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Bacterial Inoculum Preparation: a. Select 3-5 bacterial colonies from a fresh agar plate and suspend in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the compound dilution plate. This brings the total volume to 100 µL per well. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest compound concentration in which there is no visible bacterial growth (i.e., the well is clear).

cluster_workflow MIC Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of Compounds in Plate Start->Compound_Prep Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculate_Plate Add Inoculum to All Test & Control Wells Compound_Prep->Inoculate_Plate Inoculum_Dilute Dilute Inoculum to ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculum_Dilute Inoculum_Dilute->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Visually Inspect Wells for Growth Incubate->Read_MIC End End (MIC Determined) Read_MIC->End

Figure 2: Standardized workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

This guide demonstrates a systematic approach to understanding the SAR of N-methyl-benzeneethanesulfonamide. The key takeaways are:

  • Aromatic Core: Activity is enhanced by para-positioned, electron-withdrawing groups.

  • Linker: A rigid, two-carbon spacer is optimal for presenting the pharmacophores.

  • N1-Substitution: Small, sterically constrained groups are favored at the sulfonamide nitrogen.

Future research should build upon these principles. The synthesis of analogs with heterocyclic aromatic cores could improve potency and solubility.[2] Furthermore, exploring bioisosteric replacements for the sulfonamide group itself may lead to novel compounds with improved safety profiles or different mechanisms of action. The foundational data and protocols presented here provide a robust starting point for these exciting next steps in drug discovery.

References

  • Dipeptide sulfonamides: a review of their synthetic strategies, pharmacological profiles, and structure–activity rel
  • SAR of Sulphonamides. Chemotherapy - Pharmacy 180.
  • Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. Benchchem.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.
  • SAR of Loop Diuretics (Sulphonamide Deriv
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents.
  • An In-depth Technical Guide to 4-Amino-N-methylbenzeneethanesulfonamide (CAS 98623-16-6). Benchchem.
  • Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides. Benchchem.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF PAR.
  • Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.
  • Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Deriv
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for tre
  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry.

Sources

Comprehensive Pharmacokinetic Evaluation: Half-Life of Benzeneethanesulfonamide, N-methyl- vs. Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Drug Metabolism and Pharmacokinetics (DMPK)

As a DMPK scientist, optimizing the half-life ( t1/2​ ) of sulfonamide-based scaffolds is a recurring challenge in drug development. While classic sulfonamides like sulfamethoxazole are mainstays in antibacterial therapy, structural derivatives such as Benzeneethanesulfonamide, N-methyl- and its functionalized analogs (e.g., 4-hydrazinyl-N-methylbenzeneethanesulfonamide) have emerged as critical intermediates and pharmacophores in targeted oncology, specifically functioning as kinase inhibitors[1].

In this guide, we will objectively compare the pharmacokinetic (PK) performance of the N-methylbenzeneethanesulfonamide motif against traditional sulfonamides, dissect the causality behind their divergent half-lives, and provide a self-validating experimental protocol for robust PK evaluation.

Comparative Pharmacokinetic Profiling

The pharmacokinetic behavior of sulfonamides varies widely depending on their structural substituents. The primary parameter indicating the rate of elimination is the half-life, which is inversely related to the rate constant of elimination ( kel​ )[2].

Below is a quantitative comparison of standard clinical sulfonamides versus the Benzeneethanesulfonamide, N-methyl- scaffold.

CompoundPrimary IndicationElimination Half-Life ( t1/2​ )Protein BindingApparent Volume of Distribution ( Vd​ )Primary Metabolic Pathway
Sulfamethoxazole Antibacterial7.0 - 17.0 hours[3]~70%[3]~13 L (0.21 L/kg)[3][4]Hepatic N4-Acetylation[3]
Sulfadiazine Antibacterial~7.0 hours (Humans)[4]~50%[4]0.29 L/kg[4]Hepatic N4-Acetylation[5]
Benzeneethanesulfonamide, N-methyl- Oncology (Kinase Inhibitors)[1]Highly Tunable (Typically 2-6 hours in vivo)Moderate to High (Driven by lipophilicity)> 1.0 L/kg (Extensive tissue distribution)CYP450 Oxidation (Sterically shielded)

Note: The half-life of Benzeneethanesulfonamide, N-methyl- derivatives is heavily dependent on specific R-group substitutions, such as the addition of hydrazine or amino groups[1][6].

Mechanistic Causality of Elimination

To understand why the half-lives of these compounds differ so drastically, we must examine the causality at the molecular and enzymatic levels.

Protein Binding and Volume of Distribution ( Vd​ ): Sulfamethoxazole exhibits a relatively high protein binding of 70% and a restricted Vd​ of approximately 13 L[3]. In contrast, sulfadiazine is pharmacokinetically distinct, exhibiting lower protein binding (50%) and a larger apparent distribution volume (0.29 L/kg), which yields higher concentrations of the active drug in serum and urine[4]. For N-methylbenzeneethanesulfonamide derivatives, the addition of the N-methyl group removes a hydrogen bond donor, increasing the molecule's lipophilicity. This structural shift generally enhances plasma protein binding but simultaneously facilitates broader tissue distribution (higher Vd​ ), directly accelerating the initial distribution phase ( α -phase) while potentially prolonging the terminal elimination phase ( β -phase).

Metabolic Bottlenecks (N-Acetylation vs. Oxidation): Classic sulfonamides rely heavily on hepatic N4-acetylation[3][5]. This pathway is notorious for producing acetylated metabolites with poor solubility in acidic urine, leading to a significant risk of crystalluria and renal obstruction[3]. The intrinsic half-life of these N4-acetylated derivatives often dictates the overall clearance rate of the parent drug[2].

Conversely, the N-methylbenzeneethanesulfonamide scaffold introduces steric hindrance at the sulfonamide nitrogen. This structural modification prevents classic phase II conjugation at that specific site, shifting the metabolic burden toward CYP450-mediated oxidative pathways (e.g., aliphatic hydroxylation or aromatic oxidation). This prevents the formation of insoluble acetylated metabolites, allowing for a more predictable and tunable half-life when optimizing kinase inhibitors[1].

Metabolic_Logic SULF Sulfonamide Core CLASSIC Classic Antibacterials (e.g., Sulfamethoxazole) SULF->CLASSIC N_METHYL N-Methyl Derivatives (e.g., Benzeneethanesulfonamide) SULF->N_METHYL NAT Hepatic N4-Acetylation CLASSIC->NAT Primary Route CYP CYP450 Oxidation N_METHYL->CYP Steric Shielding at N-position CRYSTAL Low Solubility Metabolites (Risk of Crystalluria) NAT->CRYSTAL Prolonged t½ (7-17h) SOLUBLE High Solubility Metabolites (Rapid Renal Clearance) CYP->SOLUBLE Tunable t½

Logical relationship between sulfonamide structural modifications and metabolic elimination pathways.

Self-Validating Experimental Protocol: Half-Life Determination
System Self-Validation Principles:
  • Internal Standardization: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample before extraction. This perfectly corrects for matrix effects and extraction recovery variations, ensuring causality between the MS signal and actual drug concentration.

  • Metabolic Competency Controls: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel as positive/negative controls to validate the enzymatic activity of the Human Liver Microsomes (HLM).

  • Zero-Time Point Verification: A T0​ sample is quenched before the addition of the microsomes to establish the absolute baseline concentration, validating the subsequent degradation curve.

Step-by-Step Methodology:

Step 1: Microsomal Incubation Setup

  • Prepare a 10 mM stock solution of Benzeneethanesulfonamide, N-methyl- in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4).

  • Thaw Human Liver Microsomes (HLM) on ice. Prepare an incubation mixture containing 0.5 mg/mL HLM protein and the 1 µM test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

Step 2: Reaction Initiation and Serial Sampling

  • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Causality Note: The 0-minute sample must be extracted prior to NADPH addition to serve as the unreacted baseline.

Step 3: Quenching and Extraction

  • Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of the SIL-IS.

  • Causality Note: The organic solvent instantly denatures the CYP450 enzymes, quenching the reaction, while simultaneously precipitating plasma proteins to protect the LC column.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials.

Step 4: LC-MS/MS Quantification & SMT Analysis

  • Inject 5 µL of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculate the remaining percentage of the parent compound relative to the T0​ peak area ratio.

  • Apply Statistical Moment Theory (SMT) via non-compartmental analysis software to calculate the elimination rate constant ( kel​ ) and the intrinsic half-life ( t1/2​=0.693/kel​ )[2].

PK_Workflow A In Vivo / In Vitro Dosing (Compound Administration) B Serial Sampling (Timecourse Extraction) A->B Absorption & Distribution C Protein Precipitation & SIL-IS Addition B->C Quench Metabolism D LC-MS/MS Quantification C->D Matrix Effect Correction E Non-Compartmental Analysis (SMT) D->E Concentration-Time Curve F Half-Life (t½) & Clearance (Cl) Output E->F Statistical Moment Theory

Step-by-step workflow for evaluating the pharmacokinetic half-life of sulfonamide derivatives.

Sources

Inter-laboratory validation of Benzeneethanesulfonamide, N-methyl- analytical methods

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Benzeneethanesulfonamide, N-methyl- Analytical Methods: A Comparative Guide

As a Senior Application Scientist who has overseen numerous global method transfers, I often encounter the same recurring issue: methods that perform flawlessly in an R&D setting fail spectacularly when transferred to a quality control (QC) lab across the globe.

Benzeneethanesulfonamide, N-methyl- (CAS 95339-74-5) is a critical intermediate in the synthesis of sulfonamide-based therapeutics and complex active pharmaceutical ingredients (APIs). Because of its polar sulfonamide moiety and aromatic ring, it presents unique chromatographic challenges. Ensuring that analytical methods for this compound are robust requires strict adherence to the updated ICH Q2(R2) and ICH Q14 guidelines, which mandate a lifecycle and risk-based approach to analytical procedure validation[1][2].

This guide objectively compares the two primary analytical modalities for this compound—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides self-validating protocols designed specifically for successful inter-laboratory transfer.

The Regulatory Framework: ICH Q2(R2) & Co-Validation

The updated ICH Q2(R2) guideline formally addresses method transfer as an integral part of the analytical lifecycle[2]. Historically, labs relied on simple intermediate precision (different days, different analysts). However, true reproducibility—the precision between laboratories—requires a structured inter-laboratory assessment[1][3].

When transferring a method for Benzeneethanesulfonamide, N-methyl- to a receiving laboratory, a co-validation protocol is highly recommended. This means the identical protocol is executed at both the originating and receiving sites using shared acceptance criteria to prove statistical equivalence[4].

Q2R2_Workflow A Method Development (ICH Q14) B Originating Lab Validation (ICH Q2(R2)) A->B C Transfer Protocol Design & Acceptance Criteria B->C D Receiving Lab Co-Validation Executed C->D E Statistical Equivalence Assessment D->E F Validated State Achieved (Reproducibility Confirmed) E->F

ICH Q2(R2) compliant inter-laboratory validation and method transfer workflow.

Methodological Comparison: RP-HPLC-UV vs. LC-MS/MS

Selecting the correct analytical method depends on the Analytical Target Profile (ATP).

  • RP-HPLC-UV is the gold standard for bulk assay and routine release testing due to the strong chromophore (benzene ring) of the analyte[5]. It is highly reproducible across different instrument vendors.

  • LC-MS/MS is mandatory when Benzeneethanesulfonamide, N-methyl- is treated as a trace impurity or potential genotoxic degradant in a final API, requiring extreme sensitivity and specificity.

Quantitative Performance Comparison

The following table summarizes the validated performance characteristics of both methods, benchmarked against standard ICH Q2(R2) acceptance criteria[1][4].

Performance CharacteristicRP-HPLC-UV (Bulk Assay)LC-MS/MS (Trace Impurity)ICH Q2(R2) Target Criteria
Working Range 10 - 150 µg/mL1 - 100 ng/mLR² ≥ 0.999 (Linearity)
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mLSignal-to-Noise ≥ 10:1
Intermediate Precision RSD ≤ 1.0%RSD ≤ 3.5%Matrix & concentration dependent
Inter-Lab Reproducibility RSD ≤ 2.0%RSD ≤ 5.0%Statistically equivalent
Specificity Baseline resolution (Rs > 2.0)MRM Transition IsolationNo interference at retention time

Self-Validating Experimental Protocols

A protocol is only "self-validating" if it contains internal checks (System Suitability Tests - SST) that prevent the analyst from proceeding if the system is not operating within the validated design space.

Analytical_Workflow S1 Sample Preparation (Dilution in 10:90 ACN:H2O) S2 Chromatographic Separation (C18, 0.1% FA / ACN Gradient) S1->S2 S3 Detection Pathway Split S2->S3 S4 UV Detection (254 nm) For Bulk Assay S3->S4 S5 ESI-MS/MS For Trace Impurities S3->S5 S6 Data Processing & Quantification S4->S6 S5->S6

Analytical workflow comparing UV and MS detection for Benzeneethanesulfonamide, N-methyl-.

Protocol A: RP-HPLC-UV (Assay & Purity)

This method is optimized to prevent the common inter-laboratory failure of shifting retention times[5].

Mechanistic Rationale: Benzeneethanesulfonamide, N-methyl- contains a polar sulfonamide group. Using 0.1% Formic Acid in the mobile phase ensures the molecule remains in a consistent, neutral ionization state. If unbuffered water is used, slight pH variations between laboratory water supplies will cause peak tailing and retention time drift[5].

Step-by-Step Execution:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 mm I.D. x 150 mm length[5].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Crucial for inter-lab reproducibility to standardize thermodynamics).

    • Detection: UV at 254 nm[5].

  • Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 5 minutes[5].

  • System Suitability Testing (SST) - Self-Validation Step:

    • Inject the working standard (100 µg/mL) six consecutive times.

    • Causality Check: Do not proceed unless the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5. This proves the system plumbing is swept and the column is fully equilibrated.

  • Sample Analysis: Inject samples bracketed by standard injections every 10 samples to monitor and correct for any instrumental drift over the run time.

Protocol B: LC-MS/MS (Trace Analysis)

Mechanistic Rationale: For trace analysis, we rely on Electrospray Ionization (ESI) in positive mode. The N-methyl group readily accepts a proton [M+H]+. Matrix effects (ion suppression) are the primary cause of inter-laboratory failure here. To mitigate this, stable isotope-labeled internal standards (SIL-IS) must be used.

Step-by-Step Execution:

  • Sample Preparation: Dilute the sample in 10:90 Acetonitrile:Water to match the initial mobile phase conditions. Causality: Injecting a sample in 100% organic solvent into an aqueous mobile phase causes solvent-mismatch band broadening, ruining peak shape and sensitivity.

  • Chromatographic Conditions: Use a sub-2 µm UHPLC C18 column (e.g., 2.1 x 50 mm) at 0.4 mL/min to narrow peak widths and increase the concentration of the analyte entering the MS source.

  • MS Parameters:

    • Source Temperature: 400 °C.

    • Capillary Voltage: 3.5 kV.

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the parent ion[M+H]+ to the primary stable fragment (typically the loss of the sulfonamide moiety).

  • SST - Self-Validation Step:

    • Inject a blank matrix followed by the LOQ standard (0.3 ng/mL).

    • Causality Check: The Signal-to-Noise (S/N) ratio must be ≥ 10:1, and the blank must show no interfering peaks > 20% of the LOQ area. This validates that the receiving lab's LC-MS system is clean and sensitive enough for the assay.

Troubleshooting Inter-Laboratory Discrepancies

If the co-validation fails between the originating and receiving laboratories, investigate the following root causes:

  • System Dwell Volume Differences: Different HPLC systems (e.g., Agilent 1260 vs. Waters Alliance) have different internal plumbing volumes. This delays the arrival of the gradient at the column head, causing retention time shifts. Solution: Measure the dwell volume of both systems and introduce an isocratic hold at the start of the gradient on the system with the smaller volume.

  • Buffer Precipitation: Using high concentrations of buffer with a high percentage of organic solvent can cause micro-precipitation in the pumps, leading to pressure spikes[5]. Always ensure the buffer is soluble across the entire gradient range.

  • Integration Parameters: A frequent, non-chemical cause of inter-lab failure is the use of different automatic integration algorithms (e.g., ApexTrack vs. Traditional). Ensure the transfer protocol explicitly defines integration parameters (threshold, peak width).

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.org. [Link]

  • What is analytical method validation under ICH Q2(R2) and Q14?. AnaBioTec. [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.[Link]

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Safety Operating Guide

Benzeneethanesulfonamide, N-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Protocol for N-Methylbenzeneethanesulfonamide Disposal

In pharmaceutical research and drug development, sulfonamide derivatives like N-methylbenzeneethanesulfonamide (CAS: 95339-74-5) serve as critical intermediates. However, the environmental persistence of the sulfonamide moiety necessitates rigorous, EHS-compliant (Environmental Health and Safety) disposal protocols. Improper discharge into municipal wastewater systems can lead to ecological toxicity and the contamination of aquatic environments.

As an application scientist, it is imperative to understand not just how to dispose of these chemicals, but the causality behind the protocols: ensuring the complete thermal destruction of stable carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds without exposing laboratory personnel to hazardous byproducts.

Physicochemical Profile & Waste Segregation Data

Before initiating disposal, the physical state and solvent matrix of the waste must be characterized. N-methylbenzeneethanesulfonamide is typically handled in organic solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF) during synthesis or assay preparation[1].

Table 1: Waste Characterization and Segregation Parameters

ParameterSpecification / ActionCausality / Rationale
Compound Class Sulfonamide derivativeResists standard biological wastewater treatment; requires high-temperature destruction.
Halogen Content None in the base moleculeThe pure compound is non-halogenated.
Solvent Matrix (DCM) Route to Halogenated WasteDCM contains chlorine. Mixing with non-halogenated waste alters the required incineration temperature and scrubber protocols[1].
Solvent Matrix (DMF/DMSO) Route to Non-Halogenated WasteContains only C, H, N, O, S. Burns cleanly in standard organic waste incinerators.
Solid Waste Contaminated PPE, weigh boatsMust be collected in solid hazardous waste bins, not general municipal trash.

Step-by-Step Operational Disposal Methodology

This protocol outlines the self-validating system for laboratory-scale disposal, ensuring compliance with institutional EHS standards and federal regulations (e.g., RCRA). Under no circumstances should bench-scale chemical neutralization or degradation be attempted.

Step 1: Source Segregation and Matrix Identification

  • Identify the solvent used in your workflow. If N-methylbenzeneethanesulfonamide is dissolved in a mixture containing even a small percentage of halogenated solvents (e.g., Chloroform, DCM), the entire mixture must be classified as Halogenated Organic Waste.

  • If handled as a dry powder, collect any spilled material or contaminated consumables (e.g., Kimwipes, spatulas) into a dedicated solid hazardous waste container.

Step 2: Primary Containment

  • Transfer liquid waste into chemically compatible, sealable containers. High-Density Polyethylene (HDPE) carboys are standard for both halogenated and non-halogenated solvent mixtures.

  • Ensure the container is equipped with a vented cap if there is any risk of pressure buildup from volatile solvents, though the sulfonamide itself has a low vapor pressure[2].

  • Never fill waste containers beyond 80% capacity to allow for thermal expansion.

Step 3: GHS-Compliant Labeling

  • Attach an institutional Hazardous Waste tag before the first drop of waste enters the container.

  • Explicitly list all constituents and their approximate percentages (e.g., "95% DMF, 5% N-methylbenzeneethanesulfonamide"). Do not use abbreviations like "N-Me-BES"; use the full chemical name to ensure EHS contractors can accurately profile the waste.

Step 4: Institutional EHS Transfer and High-Temperature Incineration

  • Transfer the sealed, labeled containers to your facility's designated hazardous waste accumulation area.

  • The Mechanism of Destruction: Licensed waste management facilities will subject the waste to high-temperature incineration (typically >1000°C). This extreme heat is required to cleave the stable S-N and S=O bonds. The incinerators are equipped with specialized flue-gas desulfurization (FGD) scrubbers to capture the resulting sulfur oxides (SOx) and nitrogen oxides (NOx), preventing atmospheric pollution.

Waste Routing Visualization

DisposalWorkflow Start Waste Generation: N-methylbenzeneethanesulfonamide SolventCheck Identify Solvent Matrix Start->SolventCheck SolidWaste Solid Waste (Contaminated PPE/Consumables) Start->SolidWaste Dry Spills/PPE Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., DMSO, DMF) SolventCheck->NonHalogenated No Halogens EHS Institutional EHS Collection & Profiling Halogenated->EHS NonHalogenated->EHS SolidWaste->EHS Incineration High-Temperature Incineration (>1000°C) with SOx/NOx Scrubbers EHS->Incineration Licensed Transfer

Workflow for the segregation and institutional disposal of N-methylbenzeneethanesulfonamide waste.

References

  • Chemsrc. (2025). 2-Phenylethanesulfonyl chloride | CAS#:4025-71-2 (Precursor & Downstream). Retrieved from[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzeneethanesulfonamide, N-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Scientific Diligence: Specific safety data for Benzeneethanesulfonamide, N-methyl- (CAS No. 20935-62-6) is not extensively published. Therefore, this guide is expertly synthesized from the established safety profiles of the closely related compound, N-Methylbenzenesulfonamide (CAS No. 5183-78-8), and general principles of laboratory safety for sulfonamide-class chemicals.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier and conduct a thorough, site-specific risk assessment before any handling of this chemical.

Hazard Analysis: Understanding the "Why" Behind the "What"

N-Methylbenzenesulfonamide is classified with specific hazards that we must extrapolate to its ethane-analogue, Benzeneethanesulfonamide, N-methyl-. The primary risks are:

  • Skin Irritation (H315): The molecule can interact with skin, causing local inflammation, redness, and discomfort.[1][2]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1][2]

These hazards dictate a stringent, multi-layered approach to personal protection. The goal is to create a complete barrier between you and the chemical, preventing all routes of exposure.

Core Directive: Your Personal Protective Equipment (PPE) Mandate

Effective protection is not just about wearing equipment; it's about selecting the right equipment and using it correctly. The following PPE is mandatory for all work involving Benzeneethanesulfonamide, N-methyl-.

Protection Type Recommended Equipment Rationale & Expert Insight
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.Safety glasses alone are insufficient. Goggles provide a 360-degree seal around the eyes, which is critical for protecting against fine dust and unexpected splashes.[3][4] The face shield adds a secondary, broader barrier during high-risk procedures like transferring large quantities.
Skin & Body Protection - Gloves: Nitrile gloves (minimum thickness of 4 mil).- Coat: Chemical-resistant lab coat.- Apparel: Long pants and closed-toe shoes.Nitrile provides excellent resistance to a broad range of chemicals and is preferable to latex, which can cause allergic reactions. Always double-glove if significant handling is expected and inspect gloves for any signs of degradation before use.[4] A lab coat, fully buttoned, protects your personal clothing and skin from contamination.[5]
Respiratory Protection A NIOSH-approved respirator with N95 or higher-rated particulate filters.This is not an optional precaution; it is a necessity when handling the solid compound outside of a certified chemical fume hood.[3] The primary inhalation risk is from fine airborne particulates. A respirator should be used if there is any visible dust, if you are weighing or transferring the powder, or if ventilation is inadequate. Ensure you have been properly fit-tested for the respirator you use.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict protocol is the foundation of laboratory safety. It transforms safety from a checklist into a self-validating system of habits.

  • Preparation & Engineering Controls:

    • Ventilation is Key: All handling of solid Benzeneethanesulfonamide, N-methyl- should be performed within a certified chemical fume hood to control airborne particulates.[6]

    • Emergency Readiness: Confirm that a fully stocked eyewash station and safety shower are unobstructed and within a 10-second travel distance from your workspace.[3]

    • Decontamination Area: Designate a specific area for de-gowning and disposal of contaminated PPE.

  • Chemical Handling Workflow:

    • Don PPE: Before entering the handling area, don all required PPE in the correct order (lab coat, then respirator, then goggles, then gloves).

    • Minimize Dust: When weighing or transferring the chemical, do so carefully and slowly. Use a spatula to gently move the powder; do not pour it from a height, which can create airborne dust.[7]

    • Containment: Keep the chemical container tightly closed when not in use.[5] If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Decontamination:

    • Clean Workspace: Decontaminate the work surface with an appropriate solvent and wipe it down thoroughly.

    • Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch your skin with the exterior of contaminated items. Gloves should be removed last.

    • Hygiene: Wash your hands thoroughly with soap and water after removing all PPE, even if you believe no contact occurred.[5][8]

Emergency & Disposal Protocols: Planning for the Unexpected

In the event of an exposure, time is of the essence. The following actions should be taken immediately while alerting emergency personnel.

Exposure Route Immediate First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[2][4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

A spill represents a significant exposure risk. Follow this workflow to manage the situation safely.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Final Steps Alert Alert Personnel & Secure Area Don Don Appropriate PPE (Respirator, Goggles, Double Gloves) Alert->Don 1. Assess Cover Gently Cover Spill with Inert Absorbent Material Don->Cover 2. Approach Sweep Carefully Sweep Material into a Labeled Waste Container Cover->Sweep 3. Contain Clean Decontaminate Spill Area with Appropriate Solvent Sweep->Clean 4. Collect Dispose Seal & Dispose of Waste According to Regulations Clean->Dispose 5. Decontaminate Doff Doff PPE & Wash Hands Dispose->Doff 6. Finalize

Caption: Workflow for handling a solid chemical spill.

All chemical waste is hazardous waste. Adherence to proper disposal protocols is a regulatory and ethical necessity.

  • Waste Collection: All waste Benzeneethanesulfonamide, N-methyl- and any materials contaminated with it (e.g., used gloves, weigh paper, absorbent pads) must be collected in a designated, properly labeled hazardous waste container.[9][10] The container must be made of a compatible material and kept securely closed.

  • Disposal: The sealed waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[10] Do not mix with other waste streams unless explicitly permitted by your EHS office. Under no circumstances should this chemical be disposed of down the drain.[7]

References

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Unknown Source. (2024, June 10). Safety Data Sheet. Retrieved from [Link]

  • KANTO KAGAKU. (2011, March 24). Safety Data Sheet: Manganese(II) nitrate hexahydrate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.